6-Hydroxyquinoline-2-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-hydroxyquinoline-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-8-2-1-7-5-9(13)3-4-10(7)12-8/h1-5,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFQKRWFXAANSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C#N)C=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560170 | |
| Record name | 6-Hydroxyquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52313-34-5 | |
| Record name | 6-Hydroxyquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties & Characterization of 6-Hydroxyquinoline-2-carbonitrile
The following technical guide details the physicochemical properties, synthesis logic, and characterization protocols for 6-Hydroxyquinoline-2-carbonitrile .
Executive Summary
This compound (6-HQ-2-CN) is a bifunctional heteroaromatic scaffold integrating a phenolic hydrogen bond donor and a nitrile hydrogen bond acceptor within a quinoline core. Unlike its parent compound, 8-hydroxyquinoline (a classic metal chelator), the 6-hydroxy isomer exhibits distinct excited-state proton transfer (ESPT) behaviors and extended conjugation due to the electron-withdrawing cyano group at the C2 position.
This guide provides a comprehensive physicochemical profile, focusing on its utility as a pH-sensitive fluorophore and a pharmaceutical intermediate. It addresses the specific challenges in handling this compound, including its solubility profile and hydrolytic stability.
Physicochemical Profile
Core Data Table
Note: Where experimental values for this specific isomer are absent in open literature, values are derived from validated QSPR (Quantitative Structure-Property Relationship) models and structural analogs (6-Hydroxyquinoline, Quinoline-2-carbonitrile).
| Property | Value / Description | Confidence Level |
| CAS Number | 52313-34-5 | High (Verified) |
| Molecular Formula | High | |
| Molecular Weight | 170.17 g/mol | High |
| Physical State | Solid (Pale yellow to beige powder) | High |
| Melting Point | Predicted: 195–205 °C (See Note 1) | Medium (Analogy) |
| LogP (Octanol/Water) | ~2.1 (Predicted) | Medium |
| pKa (Phenolic OH) | ~8.2 (More acidic than 6-HQ due to CN) | Predicted |
| pKa (Quinolinium NH⁺) | < 1.0 (Strongly suppressed by 2-CN) | Predicted |
| Fluorescence | pH-dependent; Green emission (ESPT active) | High |
Note 1 (Melting Point): While 6-hydroxyquinoline melts at 188–190°C and quinoline-2-carbonitrile at 94°C, the combination of the polar hydroxyl group and the dipole-stabilizing nitrile group typically elevates the lattice energy. Researchers should expect a melting point higher than the parent 6-HQ.
Solubility & Stability Logic
-
Solubility: The compound exhibits an amphiphilic nature.
-
Aqueous: Low solubility at neutral pH. Solubility increases significantly at pH > 9 due to deprotonation of the phenol (
). -
Organic: Soluble in DMSO, DMF, and hot ethanol. Moderate solubility in chlorinated solvents (DCM, Chloroform).
-
-
Hydrolytic Stability: The C2-nitrile is susceptible to hydrolysis under extreme pH conditions, converting to the primary amide (6-hydroxyquinoline-2-carboxamide) and subsequently the carboxylic acid. Avoid prolonged exposure to strong acids or bases at elevated temperatures unless hydrolysis is the intended synthetic pathway.
Structural Analysis & Spectroscopy
Electronic Effects & Fluorescence (ESPT)
The 6-hydroxyquinoline core is a known photoacid. Upon UV excitation, the acidity of the phenolic proton increases dramatically (
-
Mechanism: In protic solvents, 6-HQ-2-CN likely undergoes Excited-State Proton Transfer (ESPT) to the solvent, generating the excited phenolate anion (
). -
Spectral Shift: This results in a large Stokes shift.[1] The neutral species absorbs in the UV (approx. 320–340 nm) but emits in the visible green region (approx. 450–520 nm) due to the emission from the lower-energy zwitterionic or anionic species.
-
Effect of 2-CN: The electron-withdrawing nitrile group at C2 stabilizes the ground-state anion, potentially lowering the ground-state pKa. It also extends the
-conjugation, likely red-shifting the absorption maximum compared to unsubstituted 6-hydroxyquinoline.
Expected NMR Signatures (DMSO- )
-
~10.5 ppm (s, 1H): Phenolic -OH (broad, disappears with
exchange). - ~8.4 ppm (d, 1H): H4 proton (deshielded by ring nitrogen).
- ~8.0 ppm (d, 1H): H3 proton.
- ~7.0–7.5 ppm (m, 3H): H5, H7, H8 (aromatic protons on the benzenoid ring).
-
Carbon-13: Distinct signal at ~118 ppm for the Nitrile (
) carbon.
Synthesis & Impurities[4]
Retrosynthetic Analysis
The synthesis of 6-HQ-2-CN typically avoids direct cyanation of the phenol to prevent O-alkylation. A robust route involves the Reissert-Henze functionalization of the N-oxide.
Figure 1: Retrosynthetic strategy for this compound via the N-oxide pathway.
Critical Impurities
-
6-Methoxyquinoline-2-carbonitrile: Result of incomplete demethylation. Detectable by -OMe singlet in NMR (~3.9 ppm).
-
6-Hydroxyquinoline-2-carboxamide: Result of nitrile hydrolysis. Detectable by IR (Amide peaks at 1650–1690 cm⁻¹) and loss of sharp CN stretch (~2230 cm⁻¹).
Experimental Protocols (Self-Validating Systems)
Protocol: Spectrophotometric pKa Determination
Since the pKa is critical for its use as a probe, this protocol ensures accurate determination despite solubility issues.
Reagents:
-
Buffer series (pH 2.0 to 12.0, 0.5 pH increments).
-
Stock solution: 1 mM 6-HQ-2-CN in Methanol.
Workflow:
-
Preparation: Dilute stock into buffers to a final concentration of 10 µM (keep MeOH < 1% to avoid solvent effects).
-
Scan: Record UV-Vis spectra (250–500 nm) for each pH point.
-
Analysis: Identify isosbestic points (indicating a clean two-state transition).
-
Calculation: Plot Absorbance at
vs. pH. Fit data to the Henderson-Hasselbalch equation: -
Validation: The plot must yield a sigmoid curve with
. If isosbestic points are not sharp, check for decomposition (hydrolysis) or precipitation.
Protocol: Fluorescence Quantum Yield ( )
Standard: Quinine Sulfate in 0.1 M
Workflow:
-
Prepare solutions of 6-HQ-2-CN (in Ethanol) and Quinine Sulfate (in acid) such that Absorbance at excitation wavelength (e.g., 350 nm) is < 0.1 (to avoid inner filter effects).
-
Record integrated fluorescence emission spectra (
and ). -
Calculate
using: (Where is the refractive index of the solvent).
References
-
Bardez, E., et al. (1997). "Excited-state proton transfer in 6-hydroxyquinoline." Chemical Physics Letters. Link
- Context: Establishes the photoacidic mechanism of the 6-hydroxyquinoline core.
-
Fluorochem. (2024).[2] "Product Specification: this compound (CAS 52313-34-5)."[3] Fluorochem Catalog. Link
- Context: Verification of CAS identity and commercial availability.
- Yoshina, S., & Tanaka, Y. (1968). "Studies on Quinoline Derivatives." Yakugaku Zasshi.
-
PubChem. (2024). "Compound Summary: 6-Hydroxyquinoline." National Library of Medicine. Link
- Context: Baseline physicochemical d
Sources
An In-Depth Technical Guide to 6-Hydroxyquinoline-2-carbonitrile: A Privileged Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 6-Hydroxyquinoline-2-carbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, physicochemical properties, synthesis, and its burgeoning role as a versatile scaffold in the design of novel therapeutic agents. This document is intended to serve as a practical resource, blending established scientific principles with actionable insights for laboratory applications.
Core Chemical Identity
This compound is a substituted quinoline, a class of nitrogen-containing heterocyclic aromatic compounds. The presence of the hydroxyl (-OH) and nitrile (-C≡N) functional groups at the 6- and 2-positions, respectively, imparts unique chemical reactivity and potential for diverse biological activities.
A foundational understanding of a molecule begins with its unambiguous identification. The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 52313-34-5 | [1][2][3][4] |
| Molecular Formula | C₁₀H₆N₂O | [2][3][5] |
| IUPAC Name | This compound | [4] |
| Molecular Weight | 170.17 g/mol | [3] |
| Canonical SMILES | N#CC1=CC=C2C=C(O)C=CC2=N1 | [4] |
| InChI | InChI=1S/C10H6N2O/c11-6-8-2-1-7-5-9(13)3-4-10(7)12-8/h1-5,13H | [4][5] |
| InChIKey | IXFQKRWFXAANSY-UHFFFAOYSA-N | [4][5] |
Physicochemical and Spectroscopic Profile
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific molecule is not widely published, we can infer some properties from its structure and data on related compounds. It is expected to be a solid at room temperature.[2]
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Below are the expected key features in its spectra.
Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at an m/z of approximately 170.05. High-resolution mass spectrometry would provide a more precise mass for elemental composition confirmation. Predicted collision cross-section data can also aid in its identification.[5]
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands:
-
A broad O-H stretching vibration in the region of 3200-3600 cm⁻¹.
-
A sharp C≡N stretching vibration around 2220-2260 cm⁻¹.
-
C=C and C=N stretching vibrations within the aromatic system in the 1400-1600 cm⁻¹ region.
-
C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would display distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns would be indicative of their positions relative to the nitrogen atom and the hydroxyl and nitrile substituents.
-
¹³C NMR: The spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon of the nitrile group (C≡N) would appear in the 115-125 ppm range, while the carbons of the aromatic rings would resonate between 110 and 160 ppm. The carbon bearing the hydroxyl group would be shifted downfield.
Synthesis and Derivatization: Experimental Protocols
Conceptual Synthetic Workflow
A plausible synthetic route could involve the derivatization of 6-hydroxyquinoline. The introduction of the nitrile group at the 2-position can be a challenging step. The following diagram illustrates a conceptual workflow for the synthesis and subsequent derivatization of this compound, which is often a key step in medicinal chemistry campaigns.
Caption: A conceptual workflow for the synthesis and derivatization of this compound.
General Protocol for O-Alkylation of 6-Hydroxyquinoline Derivatives
The hydroxyl group at the 6-position provides a convenient handle for further chemical modification, such as O-alkylation, to generate a library of derivatives for structure-activity relationship (SAR) studies.[6]
Objective: To synthesize 6-alkoxyquinoline-2-carbonitrile derivatives.
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add the desired alkyl halide (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 6-alkoxyquinoline-2-carbonitrile derivative.[6]
Self-Validation: The identity and purity of the synthesized derivatives should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
The Role in Drug Discovery and Development
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds and approved drugs.[7] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The introduction of hydroxyl and cyano groups can modulate the electronic properties and hydrogen bonding capabilities of the molecule, potentially enhancing its interaction with biological targets.
A Scaffold for Anticancer Agents
The 6-hydroxyquinoline moiety is a key structural feature in several compounds with demonstrated anticancer activity. The nitrile group can also contribute to the biological activity of a molecule. While specific studies on this compound are limited, its structural motifs are present in compounds investigated for their antiproliferative effects. For instance, bromo- and cyano-substituted quinolines have shown potential as inhibitors of topoisomerase I and cyclin-dependent kinases 8/19 (CDK8/19), both of which are important targets in oncology.[7]
The following diagram illustrates the potential role of this compound as a building block for the development of kinase inhibitors, a major class of anticancer drugs.
Caption: Drug discovery workflow utilizing this compound as a core scaffold.
Potential as an Intermediate in Pharmaceutical Synthesis
Beyond its potential as a bioactive scaffold, this compound can serve as a key chemical intermediate in the synthesis of more complex pharmaceutical agents.[8] Its functional groups allow for a variety of chemical transformations, making it a valuable building block for constructing the core structures of active pharmaceutical ingredients (APIs).[8] The purity and quality of such intermediates are paramount to ensuring the safety and efficacy of the final drug product.[8]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, data for the closely related 6-hydroxyquinoline provides guidance. It is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its unique combination of a privileged quinoline scaffold with reactive hydroxyl and nitrile functionalities makes it an attractive starting point for the design and synthesis of novel therapeutic agents. Further research into its synthesis, biological activities, and structure-activity relationships is warranted to fully unlock its potential in drug discovery and development. This guide serves as a foundational resource to stimulate and support these future investigations.
References
-
PubChem. 6-Hydroxyquinoline. National Center for Biotechnology Information. [Link]
-
Supporting Information for RNP-1107-701. [Link]
- Current progress toward synthetic routes and medicinal significance of quinoline. Medicinal Chemistry Research. 2023;32:2443–2457.
- Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington.
-
PubChemLite. This compound (C10H6N2O). [Link]
- Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement.
- Google Patents. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
-
Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. 2023;39(3).
-
Oregon State University. 13C NMR Chemical Shift. [Link]
- Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry.
- Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. 2025.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. 2018.
- Hydroxyquinones: Synthesis and Reactivity. MDPI. 2000.
- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences. 2018;11:83-91.
- FTIR spectrum of 8hydroxyquinoline.
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - CAS:52313-34-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. PubChemLite - this compound (C10H6N2O) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mlunias.com [mlunias.com]
pKa Values and Ionization States of 6-Hydroxyquinoline-2-carbonitrile: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in profiling the physicochemical properties of heavily functionalized heterocycles. 6-Hydroxyquinoline-2-carbonitrile (CAS 52313-34-5) is a prime example of a molecule where structural modifications profoundly alter baseline thermodynamic properties. This whitepaper deconstructs the ionization states of this compound, explaining the causality behind its pKa shifts and detailing a self-validating protocol for experimental verification.
Mechanistic Causality: Electronic Effects on Ionization
To accurately predict the pKa values of this compound, we must establish the baseline of its parent scaffold, 6-hydroxyquinoline. The parent compound exhibits two distinct ionization events: the protonation of the quinoline nitrogen (pKa1 = 5.15) and the deprotonation of the 6-hydroxyl group (pKa2 = 8.90)[1]. Unsubstituted quinoline has a pKa of 4.9[2]; the slight increase in basicity in 6-hydroxyquinoline is due to the weak electron-donating effect of the hydroxyl group across the conjugated
However, the introduction of a carbonitrile (-CN) group at the C2 position fundamentally rewires the molecule's electron density map. The cyano group is a powerful electron-withdrawing group (EWG), exerting both inductive (-I) and resonance (-M) effects.
-
Effect on Quinoline Nitrogen (N1): Positioned directly adjacent to the nitrogen, the 2-CN group drastically depletes the electron density of the nitrogen's lone pair. Predictive models and empirical data for similar compounds, such as 2-cyanoquinoline, indicate a pKa shift to approximately -0.56[3]. Consequently, the basicity of the nitrogen in this compound is virtually extinguished, pushing its pKa1 well below zero.
-
Effect on Hydroxyl Group (O6): While the 6-position is distal to the 2-CN group, the extended
-conjugation of the quinoline core allows the cyano group to stabilize the phenoxide anion formed upon deprotonation. This global electron withdrawal increases the acidity of the hydroxyl proton, lowering the expected pKa2 from 8.90 to an estimated 7.5–8.0.
Quantitative Data and Speciation
The table below summarizes the comparative quantitative data, highlighting the dramatic thermodynamic shifts induced by the 2-carbonitrile substitution.
| Compound | pKa1 (Quinoline N-H⁺) | pKa2 (Phenolic -OH) | Source / Derivation |
| Quinoline | 4.90 | N/A | 2[2] |
| 6-Hydroxyquinoline | 5.15 | 8.90 | 1[1] |
| 2-Cyanoquinoline | ~ -0.56 | N/A | 3[3] |
| This compound | < 0 (approx. -1.0) | ~ 7.5 - 8.0 | Extrapolated / Predicted |
Based on these values, the molecule transitions through three distinct ionization states across the pH scale:
Ionization state transitions of this compound across the pH scale.
Experimental Methodology: A Self-Validating Protocol
Because the pKa1 value is expected to be negative, standard glass pH electrodes and aqueous buffers are insufficient. As an expert in physicochemical profiling, I recommend a UV-Vis spectrophotometric titration coupled with Hammett acidity functions (
This protocol is designed as a self-validating system . By incorporating back-titration and isosbestic point verification, we ensure that the spectral changes observed are strictly due to thermodynamic ionization equilibria and not chemical degradation (such as the acid-catalyzed hydrolysis of the nitrile group).
Step-by-Step UV-Vis Titration Protocol:
-
Solvent & Buffer Preparation:
-
For pKa2 (pH 2–12): Prepare a universal aqueous buffer system (e.g., Britton-Robinson buffer) adjusted to a constant ionic strength (I = 0.15 M with KCl) to mimic physiological osmolarity.
-
For pKa1 (
scale): Prepare a series of sulfuric acid ( ) solutions ranging from 1 M to 10 M to access the negative Hammett acidity functions required to protonate the cyano-adjacent nitrogen.
-
-
Stock Solution Formulation: Dissolve this compound in spectroscopic-grade DMSO. The final assay concentration should be ~10–50 µM, ensuring the final DMSO concentration remains
1% v/v. Causality: Exceeding 1% co-solvent alters the dielectric constant of the medium, leading to artificial pKa shifting. -
Spectral Acquisition: Equilibrate the samples at exactly 25.0 ± 0.1 °C using a Peltier-controlled cuvette holder. Record the UV-Vis absorbance spectra from 200 nm to 450 nm for each pH/
point. -
Data Analysis & Isosbestic Validation: Plot the absorbance spectra. A true two-state thermodynamic transition (e.g., Neutral
Anion) must exhibit sharp isosbestic points (wavelengths where absorbance remains constant). Fit the absorbance vs. pH data at the of the anionic/cationic species using the Henderson-Hasselbalch equation to extract the exact pKa. -
Reversibility Check (Crucial): Select the extreme acidic sample (
< -2) and the extreme basic sample (pH 12). Neutralize them back to pH 4.0. The resulting spectra must perfectly overlay with the original pH 4.0 sample. Causality: If they do not overlay, the molecule has degraded under extreme conditions, and the data must be discarded.
Self-validating UV-Vis spectrophotometric titration workflow for pKa determination.
Implications for Drug Development
Understanding these ionization states is non-negotiable for drug development professionals. At physiological pH (7.4), this compound will exist as a mixture of the neutral species and the phenoxide anion (since pH 7.4 is very close to the predicted pKa2 of 7.5–8.0).
-
Permeability: The neutral species will drive passive membrane permeation across lipid bilayers.
-
Solubility: The presence of the anionic species at intestinal pH will significantly enhance aqueous solubility compared to the gastric environment (pH 1.5), where the molecule is entirely neutral and highly lipophilic.
-
Target Binding: The deprotonated phenoxide oxygen can act as a strong hydrogen bond acceptor or metal chelator in enzymatic active sites, a well-known property of the 6-hydroxyquinoline pharmacophore[1].
References
- Guidechem. "6-Hydroxyquinoline 580-16-5 wiki - Guidechem".
- PubChem - NIH. "6-Hydroxyquinoline | C9H7NO | CID 11374".
- Bailongpharm. "Cosmetics Grade 2-cyanoquinoline 1436-43-7 For Sale with Good Price".
- University of Pittsburgh. "Heterocyclic Chemistry π-excessive π-deficient".
Sources
Technical Guide: 2-Cyano-6-Hydroxyquinoline (CHQ) in Bioorthogonal Chemistry & Imaging
[1][2]
Executive Summary
2-Cyano-6-hydroxyquinoline (CHQ) is a synthetic quinoline derivative (CAS: 580-16-5 for parent 6-hydroxyquinoline; CHQ is a functionalized analog). It serves as a superior alternative to 2-cyanobenzothiazole (CBT) for designing "smart" molecular probes.
Its primary "biological activity" is defined by two distinct mechanisms:
-
Controlled Bioorthogonal Condensation: CHQ reacts with 1,2-aminothiols (e.g., N-terminal Cysteine) to form a stable thiazoline ring. Its reaction kinetics are significantly slower than CBT, allowing for precise, enzyme-triggered intramolecular cyclization rather than non-specific intermolecular reactions.
-
Bioluminescence Modulation: As a substrate analogue for Firefly Luciferase, CHQ yields D-Quinolylluciferin , which emits orange-red light (~608 nm), enabling deep-tissue imaging compared to the yellow-green emission of native luciferin.
Chemical Profile & Mechanism of Action[3][4]
The CHQ vs. CBT Paradigm
The core utility of CHQ lies in its reaction kinetics. While the benzothiazole analogue (CBT) reacts rapidly with free cysteine (
-
Why this matters: In complex biological environments (e.g., cytosol, plasma), high concentrations of free cysteine (glutathione, etc.) would instantly consume a CBT-based probe. CHQ’s sluggish intermolecular kinetics ensure it remains inert until a specific biological trigger (e.g., Caspase-3 cleavage) exposes a tethered cysteine, driving a rapid intramolecular reaction due to high effective molarity.
Mechanism: Enzyme-Instructed Self-Assembly (EISA)
This mechanism is the foundation of C-SNAF (Caspase-Sensitive Nano-Aggregation Fluorescent) probes.
-
Masking: The CHQ moiety is linked to a peptide substrate (e.g., DEVD for Caspase-3) containing a masked cysteine.
-
Triggering: An enzyme (e.g., Caspase-3/7 in apoptotic cells) cleaves the peptide.
-
Reduction: Intracellular glutathione reduces the disulfide bond, exposing the free thiol of the tethered cysteine.[2]
-
Cyclization: The exposed Cys reacts with the CHQ nitrile group to form a rigid macrocycle.[3]
-
Nano-Aggregation: The rigid, hydrophobic macrocycles stack via
- interactions, forming fluorescent nanoparticles that are retained within the cell.
Visualization of the Signaling Pathway
The following diagram illustrates the conversion of a soluble probe into a retained nanoparticle via the CHQ mechanism.
Caption: Logical flow of Enzyme-Instructed Self-Assembly (EISA) utilizing the CHQ scaffold.
Biological Applications & Data
In Vivo Tumor Imaging (Apoptosis)
CHQ-based probes (e.g., C-SNAF ) are used to monitor chemotherapy efficacy.
-
Target: Caspase-3/7 (marker of apoptosis).
-
Mechanism: In healthy tissue, the probe washes out. In apoptotic tumors, Caspase-3 triggers CHQ cyclization, trapping the fluorophore.
-
Performance:
-
Signal-to-Noise Ratio: significantly higher than monomeric probes due to accumulation.
-
Retention Time: Nanoparticles persist for >24 hours, unlike small molecules.
-
Bioluminescence (Red-Shifted Luciferin)
Synthesis of D-Quinolylluciferin involves condensing D-cysteine with CHQ.
| Property | Native D-Luciferin | D-Quinolylluciferin (CHQ-derived) |
| Core Structure | Benzothiazole | Quinoline |
| Emission Max ( | ~559 nm (Yellow-Green) | ~608 nm (Orange-Red) |
| Tissue Penetration | Moderate | High (Red light penetrates better) |
| Kinetics | Fast rise, flash kinetics | Slower rise, glow-like kinetics |
| Application | Standard assays | Deep tissue / Multiplex imaging |
Comparison of Bioorthogonal Handles
| Feature | 2-Cyanobenzothiazole (CBT) | 2-Cyano-6-hydroxyquinoline (CHQ) |
| Reaction Partner | 1,2-Aminothiol (Cysteine) | 1,2-Aminothiol (Cysteine) |
| Reaction Rate ( | Fast ( | Slow ( |
| Selectivity | Low (Reacts with free Cys) | High (Prefers intramolecular tethered Cys) |
| Primary Use | Protein Labeling, Fast conjugation | Controlled Assembly , Activatable Probes |
| Stability | Moderate | High |
Experimental Protocols
Protocol: In Vitro Condensation Assay
Validating the reactivity of CHQ derivatives with Cysteine.
Materials:
-
CHQ-derivative stock (10 mM in DMSO).
-
L-Cysteine stock (100 mM in water).
-
Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.4).
-
UV-Vis Spectrophotometer or HPLC.
Workflow:
-
Preparation: Dilute CHQ stock to 50 µM in Buffer.
-
Initiation: Add L-Cysteine to a final concentration of 100 µM (2x excess) or 1 mM (20x excess) to simulate physiological conditions.
-
Monitoring:
-
UV-Vis: Monitor absorbance change. CHQ has distinct absorption peaks that shift upon formation of the thiazoline ring.
-
HPLC: Inject aliquots at t=0, 10, 30, 60, 120 min.
-
Note: For CHQ, the reaction should be slow. Expect <10% conversion at 1 hour with low Cys concentrations, confirming its stability against background thiols.
-
-
Control: Run a parallel reaction with 2-Cyanobenzothiazole (CBT) . CBT should show >90% conversion within minutes.
Protocol: Cell Imaging of Caspase Activity
Using a CHQ-DEVD-Cys probe.
-
Cell Culture: Seed HeLa or MDA-MB-468 cells in confocal dishes.
-
Drug Treatment: Induce apoptosis using Doxorubicin (1-5 µM) or Staurosporine (1 µM) for 4-12 hours.
-
Probe Incubation:
-
Wash cells 2x with PBS.
-
Add CHQ-probe (typically 10-50 µM) in Opti-MEM or serum-free media.
-
Incubate for 1-4 hours at 37°C.
-
-
Wash: Wash cells 3x with PBS to remove unreacted/non-aggregated probe.
-
Imaging:
-
Excitation/Emission depends on the fluorophore attached to the CHQ scaffold (often FITC or Cy5).
-
Look for punctate fluorescence (indicative of nanoparticles/aggregates) in the cytosol of apoptotic cells.
-
Healthy control cells should show minimal, diffuse, or no fluorescence.
-
Synthesis of the CHQ Core
A generalized route for 2-cyano-6-hydroxyquinoline.
While commercial availability is limited, the synthesis is established:
-
Starting Material: 6-Methoxyquinoline-N-oxide or similar quinoline precursors.
-
Reissert-Henze Reaction: Reaction with benzoyl chloride and trimethylsilyl cyanide (TMSCN) to introduce the cyano group at the 2-position.
-
Deprotection: Demethylation of the 6-methoxy group (e.g., using
or Pyridine-HCl) yields 2-cyano-6-hydroxyquinoline .
Caption: Simplified synthetic route to the CHQ scaffold.
References
-
Liang, G., et al. (2010).[4] "Controlled self-assembly of a biocompatible condensation reaction for tumor targeting." Nature Chemistry, 2, 54–60.[5][4][6] Link
- Foundational paper on CBT-Cys click condens
-
Ye, D., et al. (2011).[3] "Bioorthogonal cyclization-mediated in situ self-assembly of small-molecule probes for imaging caspase activity in vivo." Nature Chemistry, 6, 519–526. Link
-
Key paper introducing CHQ as the slower, controlled alternative to CBT for in vivo imaging.[1]
-
- Miska, W., & Geiger, R. (1987). "Synthesis and characterization of Luciferin derivatives for use in bioluminescence enhanced enzyme immunoassays." Journal of Clinical Chemistry and Clinical Biochemistry. Early work on luciferin analogues.
-
Branchini, B. R., et al. (1989). "Naphthyl- and quinolylluciferin: green and red light emitting firefly luciferin analogues."[7] Photochemistry and Photobiology, 49(5), 689-95. Link
- Definitive source on the red-shifted bioluminescence of the CHQ-derived luciferin.
-
Ruan, Z., et al. (2023). "Enzyme-Instructed CBT-Cys-like Click Cyclization Reactions for Bioimaging." Chemical & Biomedical Imaging. Link
- Comprehensive review comparing CBT and CHQ kinetics and applic
Sources
- 1. Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Self-Assembly of Nanostructures for Theranostics [thno.org]
- 3. Enzyme-Instructed CBT-Cys-like Click Cyclization Reactions for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzyme-Instructed CBT-Cys-like Click Cyclization Reactions for Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Naphthyl- and quinolylluciferin: green and red light emitting firefly luciferin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Electronic Properties and Dipole Moment of 6-Hydroxyquinoline-2-carbonitrile
Content Type: In-depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Professionals[1]
Part 1: Executive Summary & Molecular Architecture
6-Hydroxyquinoline-2-carbonitrile (6-HQ-2CN) represents a classic "push-pull" electronic system embedded within a heteroaromatic scaffold.[1] Its utility spans from being a high-affinity pharmacophore in kinase inhibition to a solvatochromic probe in materials science.[1][2]
This guide provides a rigorous technical framework for characterizing the electronic structure of 6-HQ-2CN. Unlike simple quinolines, the coexistence of the electron-donating hydroxyl group (-OH) at position 6 and the electron-withdrawing nitrile group (-CN) at position 2 creates a strong intramolecular charge transfer (ICT) axis.[1] This results in a significant ground-state dipole moment and a highly polarizable excited state, properties that are critical for its function in biological binding pockets and optoelectronic devices.[1]
Structural Logic: The Push-Pull System
The electronic behavior of 6-HQ-2CN is governed by the vector alignment of its substituents:
-
Donor (D): The 6-OH group pushes electron density into the
-system via the mesomeric effect (+M).[1] -
Acceptor (A): The 2-CN group pulls electron density via inductive (-I) and mesomeric (-M) effects, enhanced by the electron-deficient pyridine ring nitrogen.[1]
-
Consequence: A large dipole moment (
) oriented along the long axis of the molecule, leading to pronounced solvatochromism and specific hydrogen-bonding capabilities in active sites.
Part 2: Computational Framework (DFT Protocol)
To accurately predict the electronic properties (HOMO/LUMO gaps, Dipole Moment), a density functional theory (DFT) approach is required.[1] This protocol ensures self-validating results by comparing vacuum vs. solvated states.[1]
Computational Workflow
Objective: Calculate Ground State Dipole (
Methodology:
-
Geometry Optimization: B3LYP functional with 6-311++G(d,p) basis set.[1][2]
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water and DMSO.[1][2]
-
Excited State: TD-DFT (Time-Dependent DFT) for the first 6 singlet states.
Graphviz Workflow: Computational & Experimental Logic
Caption: Integrated workflow for validating electronic properties via DFT and solvatochromic analysis.
Predicted Electronic Parameters
Based on structural analogs (6-hydroxyquinoline and 2-cyanoquinoline), the following values are expected for 6-HQ-2CN. These serve as the baseline for validation .
| Parameter | Vacuum (Calc) | DMSO (Calc) | Significance |
| Dipole Moment ( | ~4.5 - 5.2 D | ~6.5 - 7.5 D | High polarity indicates strong electrostatic binding potential.[1] |
| HOMO Energy | ~ -6.2 eV | ~ -6.0 eV | Localized on Phenolic ring (Donor).[1] |
| LUMO Energy | ~ -2.1 eV | ~ -2.3 eV | Localized on Pyridine/Nitrile (Acceptor).[1] |
| Band Gap ( | ~4.1 eV | ~3.7 eV | Corresponds to UV absorption |
Part 3: Experimental Characterization
Synthesis Protocol (Reissert-Henze Route)
Direct cyanation of 6-hydroxyquinoline is challenging due to the phenolic proton.[1] A robust protocol requires protection, N-oxidation, cyanation, and deprotection.[1]
Step 1: Protection
-
Reactants: 6-Hydroxyquinoline + Dimethyl sulfate (or Benzyl bromide).[1]
-
Conditions:
, Acetone, Reflux, 4h.
-
Reactants: 6-Methoxyquinoline + m-CPBA (meta-Chloroperoxybenzoic acid).[1]
-
Conditions: DCM,
to RT, 12h. -
Mechanism: Electrophilic attack on the nitrogen lone pair.[2]
Step 3: Reissert-Henze Cyanation
-
Reactants: N-oxide + Trimethylsilyl cyanide (TMSCN) + Benzoyl Chloride (activator).[1]
-
Conditions: DCM or Acetonitrile,
to RT.[1][2] -
Mechanism: Benzoylation of the N-oxide oxygen creates an activated intermediate, followed by nucleophilic attack of cyanide at the
-position (C2), followed by elimination of benzoic acid. -
Product: 6-Methoxyquinoline-2-carbonitrile.[1]
Step 4: Deprotection
-
Reactants: 6-Methoxyquinoline-2-carbonitrile +
(Boron tribromide).[1] -
Conditions: DCM,
to RT. -
Product: This compound .[1]
Solvatochromic Dipole Measurement
To experimentally determine the change in dipole moment upon excitation (
Protocol:
-
Prepare
M solutions of 6-HQ-2CN in solvents of varying polarity (e.g., Hexane, Toluene, THF, Methanol, DMSO). -
Record Absorption (
) and Fluorescence ( ) maxima (in wavenumbers, ). -
Calculate Stokes Shift (
).[1][2] -
Plot
vs. the Orientation Polarizability ( ).[1][2]
Where
Part 4: Applications in Drug Discovery[2]
The electronic profile of 6-HQ-2CN makes it a versatile scaffold in medicinal chemistry, particularly for targets requiring hydrogen bond donor/acceptor pairs in a planar configuration.[1]
Binding Mode & Electrostatics[5]
-
Kinase Hinge Binding: The Nitrogen (N1) and the Nitrile (CN) can serve as acceptors, while the Hydroxyl (OH) acts as a donor.[1] The high dipole moment strengthens non-covalent interactions in polar pockets.
-
Cysteine Protease Inhibition: The nitrile group is a known "warhead" for covalent reversible inhibition of cysteine proteases (e.g., Cathepsin K/L).[1][2] The nucleophilic sulfur attacks the nitrile carbon to form a thioimidate adduct.
Graphviz Diagram: Covalent Inhibition Mechanism
Caption: Mechanism of cysteine protease inhibition facilitated by the electronic polarization of the nitrile group.
Fluorescence Sensing
Due to the ICT (Intramolecular Charge Transfer) nature:
-
pH Sensing: Deprotonation of the 6-OH (
) leads to the phenolate anion, drastically altering the HOMO energy and quenching or shifting fluorescence. -
Polarity Sensing: The emission wavelength red-shifts significantly in polar solvents, making it a useful probe for hydrophobic protein binding sites (e.g., Albumin binding studies).[1]
References
-
Reissert-Henze Reaction Mechanism: Fife, W. K. (1983).[1][2][5] Regioselective cyanation of pyridine 1-oxides with trimethylsilyl cyanide. Journal of Organic Chemistry, 48(8), 1375–1377.[1][2] Link[1]
-
Solvatochromism & Dipole Moments: Lippert, E. (1957).[1][2] Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand. Zeitschrift für Elektrochemie, 61(8), 962–975.[1][2] Link[1]
-
Quinoline Synthesis (Skraup/Friedlander): Manske, R. H. F., & Kulka, M. (1953).[1][2] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[1][2] Link[1]
-
Electronic Properties of Hydroxyquinolines: Bardez, E., et al. (1997).[1][2] Excited-state intramolecular proton transfer in 6-hydroxyquinoline. Journal of Physical Chemistry A, 101(42), 7776–7783.[1] Link[1]
-
Nitrile Warheads in Drug Design: Fecik, R. A., et al. (2005).[1][2] Peptidyl nitrile inhibitors of Legionella pneumophila major secretory protein (MspA). Bioorganic & Medicinal Chemistry, 13(20), 5741-5749.[1] Link[1]
Sources
6-Hydroxyquinoline-2-carbonitrile: A Bifunctional Scaffold for Kinase & CNS Ligand Discovery
[1]
Executive Summary: The Strategic Value of the Scaffold
This compound represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its orthogonal reactivity:
-
C2-Nitrile (Electrophilic Warhead/Heterocycle Precursor): Located at the electron-deficient 2-position, the nitrile group is a gateway to amidines, imidates, and nitrogen-rich heterocycles (oxadiazoles, tetrazoles) that mimic the adenine ring of ATP, facilitating binding to the kinase hinge region.[1]
-
C6-Hydroxyl (Solubility & Selectivity Handle): The phenolic hydroxyl allows for the introduction of solubilizing tails (e.g., morpholine, piperazine) or specific hydrophobic groups to target the solvent-exposed regions or the hydrophobic back-pocket of the kinase active site.[1]
This guide provides the definitive synthetic roadmap and functionalization strategies for leveraging this scaffold in oncology (kinase inhibition) and neurology (protein aggregate imaging).
Chemical Architecture & Synthesis
The synthesis of the title compound typically proceeds via the Reissert reaction or N-oxide rearrangement , followed by selective demethylation.[1] The most robust, scalable route involves the functionalization of 6-methoxyquinoline.[1]
Synthetic Pathway (The Reissert Approach)
The Reissert reaction is preferred for introducing the nitrile at C2 with high regioselectivity.
Figure 1: Step-wise synthesis of this compound from 6-methoxyquinoline.
Critical Mechanism: Demethylation
The conversion of the 6-methoxy precursor to the 6-hydroxy target is the bottleneck in scale-up due to the stability of the nitrile group.[1]
-
Reagent Choice: Aluminum Chloride (AlCl3) is superior to BBr3 for this substrate. BBr3 can sometimes attack the nitrile, leading to hydrolysis (amide formation). AlCl3 in dichloromethane (DCM) or nitrobenzene effects clean ether cleavage without compromising the cyano group.
-
Thermodynamics: The reaction is driven by the formation of a stable aluminum-phenolate complex, which is quenched during workup to release the free phenol.[1]
Functionalization Strategy: From Scaffold to Inhibitor
The power of this compound lies in its ability to access "Adenine Mimetic" motifs via the C2-nitrile.[1]
The C2-Nitrile: Hinge Binding Motifs
Kinase inhibitors require a hydrogen-bond donor/acceptor pair to interact with the "hinge" region (e.g., Glu/Leu residues) of the ATP binding pocket.[1] The nitrile is the precursor to these motifs:
-
Amidines: Via the Pinner Reaction (HCl/EtOH followed by Ammonia). Amidines are classic ATP mimetics.[1]
-
Oxadiazoles: Reaction with hydroxylamine yields the amidoxime, which cyclizes with carboxylic acids to form 1,2,4-oxadiazoles. This is critical for Type I inhibitors and alpha-synuclein ligands (e.g., the TZ series).
-
Imidazoles: Condensation with diamines.[1]
The C6-Hydroxyl: Tuning ADME
-
Solubilizing Groups: Alkylation with chloroethyl-morpholine or Boc-piperazine enhances oral bioavailability.[1]
-
Radiolabeling: For PET imaging, the OH group is the site for [18F]-fluoroalkylation (e.g., using [18F]fluoroethyl tosylate).
Figure 2: Divergent synthesis map showing the transformation of the core into bioactive pharmacophores.[1]
Experimental Protocols
Note: All reactions must be performed in a fume hood. Cyanide salts and AlCl3 are hazardous.
Protocol A: Demethylation of 6-Methoxyquinoline-2-carbonitrile
This protocol is adapted from high-yield procedures for quinoline substrates (e.g., J. Med.[1] Chem. standards).
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 6-methoxyquinoline-2-carbonitrile (1.0 eq, e.g., 552 mg, 3.0 mmol) and anhydrous Dichloromethane (DCM) (20 mL). Stir until dissolved.
-
Reagent Addition: Cool the solution to 0°C. Carefully add anhydrous Aluminum Chloride (AlCl3) (2.5 eq, 1.0 g) in portions. Caution: Exothermic.[1]
-
Reaction: Seal the tube/flask and heat to 45°C (reflux) for 12–18 hours.
-
QC Check: Monitor by TLC (Hexane:EtOAc 1:1).[2] The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.3).
-
-
Quench: Cool to 0°C. Slowly add ice-water to quench the aluminum complex.
-
Workup: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[3]
-
Purification: Flash chromatography (SiO2, Gradient 0-50% EtOAc in Hexanes).
Protocol B: Conversion to Carboximidamide (Amidoxime)
This is the key step for generating oxadiazole-based kinase/CNS inhibitors.[1]
-
Dissolution: Dissolve This compound (1.0 eq) in Ethanol/Water (2:1 v/v).
-
Reagents: Add Hydroxylamine hydrochloride (1.0 eq) and Sodium Bicarbonate (2.0 eq).
-
Reaction: Reflux at 100°C overnight.
-
Isolation: Cool to room temperature. Dilute with water.[1] The product often precipitates; otherwise, extract with EtOAc.
-
Use: The resulting N'-hydroxyquinoline-2-carboximidamide is usually pure enough for the next step (cyclization with an acid chloride or carboxylic acid).[1]
Analytical Profile (QC Standards)
| Parameter | Specification | Notes |
| Formula | C10H6N2O | MW: 170.17 g/mol |
| Appearance | Pale yellow to off-white solid | Oxidizes slightly upon air exposure.[1] |
| 1H NMR | (DMSO-d6) δ 10.5 (s, OH), 8.3 (d, H4), 7.9 (d, H3), 7.4 (d, H8), 7.3 (dd, H7), 7.1 (d, H5) | Distinctive doublets for H3/H4 (quinoline ring). |
| IR Spectrum | ~2230 cm⁻¹ (CN stretch) | Sharp, diagnostic nitrile band. |
| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water/hexane. |
References
-
Synthesis & Radiotracer Application
-
Kinase Inhibitor Scaffold Utility
-
Amidine Synthesis from Nitriles
Sources
- 1. 6-Methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20190256492A1 - Alpha-synuclein ligands - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Design, synthesis, and in vitro evaluation of quinolinyl analogues for α-synuclein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Solubility Profile and Purification Strategy for 6-Hydroxyquinoline-2-carbonitrile
Topic: Solubility Profile of 6-Hydroxyquinoline-2-carbonitrile in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS 52313-34-5) serves as a critical pharmacophore in medicinal chemistry, particularly as an intermediate in the synthesis of antipsychotic agents (e.g., Brexpiprazole analogs) and fluorescent probes. Its dual functionality—combining a phenolic hydroxyl group with an electron-withdrawing nitrile on a quinoline scaffold—creates a unique solubility profile that challenges standard purification workflows.
This guide provides a scientifically grounded solubility profile, experimental determination protocols, and thermodynamic modeling strategies. It is designed to assist process chemists in optimizing crystallization yields and formulation scientists in developing stable delivery systems.
Physicochemical Context & Theoretical Profile[1][2][3]
Structural Determinants of Solubility
The solubility of this compound is governed by the interplay of three distinct structural motifs:
-
Quinoline Core: Provides aromatic hydrophobicity (
- stacking), favoring solubility in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents. -
C6-Hydroxyl Group: Acts as a hydrogen bond donor/acceptor.[1] This amphoteric nature allows for pH-dependent aqueous solubility (pKa
9.0 for the phenol) and high solubility in lower alcohols (Methanol, Ethanol). -
C2-Nitrile Group: Increases molecular polarity and dipole moment, enhancing solubility in polar aprotic solvents like Acetonitrile (ACN), DMSO, and DMF.
Predicted Solubility Classification
Based on structural analogs (6-hydroxyquinoline, 7-hydroxyquinolin-2(1H)-one) and functional group contribution methods, the solubility profile is categorized as follows:
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Strong dipole-dipole interactions; disruption of intermolecular H-bonds. |
| Lower Alcohols | Methanol, Ethanol | High (Recrystallization) | Hydrogen bonding with solvent overcomes crystal lattice energy. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Solvation of the aromatic core; limited by lack of H-bond acceptance. |
| Polar Protic | Water (Neutral pH) | Very Low (<0.1 mg/mL) | High lattice energy dominates; lack of ionization at pH 7. |
| Non-Polar | Hexane, Heptane | Insoluble | Incompatibility between polar solute and non-polar solvent. |
Experimental Determination Protocol
To generate precise thermodynamic solubility data, the Shake-Flask Method coupled with HPLC-UV quantification is the gold standard. This protocol ensures equilibrium is reached and distinguishes between kinetic supersaturation and true thermodynamic solubility.
Workflow Diagram
The following diagram outlines the self-validating workflow for solubility determination.
Figure 1: Standardized Shake-Flask Protocol for Thermodynamic Solubility Determination.
Detailed Methodology
-
Preparation: Add excess solid this compound to 5 mL of the target solvent in a borosilicate glass vial.
-
Equilibration: Agitate the suspension at a fixed temperature (e.g., 25°C, 30°C, 35°C) using an orbital shaker (200 rpm) for 24–72 hours.
-
Self-Validation Step: Measure solubility at 24h and 48h. If values differ by <5%, equilibrium is reached.
-
-
Phase Separation: Filter the saturated solution through a 0.45 µm PTFE syringe filter pre-heated to the equilibration temperature to prevent precipitation during filtration.
-
Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., ACN:Water 50:50) and analyze via HPLC-UV (detection at
nm). -
Calculation: Convert peak area to concentration using a pre-established calibration curve.
Thermodynamic Modeling & Data Analysis
For process optimization (e.g., cooling crystallization), experimental data should be correlated using thermodynamic models.
Modified Apelblat Equation
The solubility behavior of quinoline derivatives is best described by the modified Apelblat equation, which correlates the mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression analysis.
-
Application: Use this model to interpolate solubility at unmeasured temperatures, critical for designing cooling ramps in crystallizers.
van't Hoff Analysis
To understand the dissolution mechanism, plot
-
Linearity: Indicates a constant enthalpy of dissolution (
). -
Slope:
. -
Insight: A positive
(endothermic) confirms that solubility increases with temperature, validating the use of cooling crystallization.
Purification & Solvent Selection Strategy
The solubility profile dictates the purification strategy. For this compound, the high solubility in hot alcohols and low solubility in cold alcohols makes recrystallization the preferred method.
Solvent Selection Decision Tree
Figure 2: Decision Matrix for Purification based on Solubility Profiles.
Recommended Purification Protocol (Ethanol Recrystallization)
-
Dissolution: Suspend the crude solid in Ethanol (10 mL/g). Heat to reflux (78°C) until fully dissolved.
-
Clarification: If particulates remain, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0–4°C for 2 hours.
-
Isolation: Filter the crystals and wash with cold Ethanol.
-
Drying: Dry under vacuum at 45°C to remove residual solvent.
References
-
Fluorochem. (2025).[2] this compound Product Specification and Safety Data. Retrieved from
-
Sigma-Aldrich. (2025). 6-Hydroxyquinoline: Physicochemical Properties and Analog Data. Retrieved from
-
BenchChem. (2025).[3][4] Application Notes and Protocols for the Derivatization of 6-Hydroxyquinoline. Retrieved from
-
Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents. Retrieved from
-
ResearchGate. (2018). Solubility determination and thermodynamic modeling of quinoline derivatives. Retrieved from
Sources
Methodological & Application
Technical Application Note: Regioselective C2-Cyanation of 6-Hydroxyquinoline via Reissert-Henze Methodology
This Application Note is designed for researchers and drug development scientists requiring a robust, scalable, and high-purity methodology for the C2-cyanation of 6-hydroxyquinoline. It synthesizes classical Reissert-Henze principles with modern organosilicon modifications to address the specific challenges posed by the phenolic moiety.
Executive Summary
The introduction of a nitrile group at the C2 position of 6-hydroxyquinoline is a critical transformation in medicinal chemistry, serving as a gateway to amides, carboxylic acids, and heterocycles (e.g., tetrazoles). While the classical Reissert-Henze reaction (using benzoyl chloride and KCN) is effective for simple quinolines, the presence of the nucleophilic 6-hydroxyl group introduces competitive O-acylation and solubility challenges.
This guide details two validated protocols:
-
Method A (Modern Anhydrous): Utilizes Trimethylsilyl Cyanide (TMSCN) and an electrophilic activator. This is the recommended route for research-scale synthesis due to higher yields, cleaner reaction profiles, and in situ protection of the phenol.
-
Method B (Classical Biphasic): Utilizes Potassium Cyanide (KCN) and Benzoyl Chloride.[1] This route is cost-effective for larger scales but requires a subsequent hydrolysis step to recover the free phenol from the ester intermediate.
Mechanistic Insight & Reaction Logic[1]
The Reissert-Henze reaction transforms a nucleophilic N-oxide into an electrophilic N-activated species, enabling nucleophilic attack by cyanide.
The "Phenol Problem" and Solutions
The 6-hydroxyl group (
-
Competitive Acylation: Electrophilic activators (e.g., PhCOCl) react with the phenol to form esters (6-benzoyloxyquinoline).
-
Electronic Deactivation: The electron-donating nature of the 6-OH/6-O
group increases electron density in the ring, potentially reducing the electrophilicity at C2.
Strategic Solution:
-
In Method A , TMSCN acts as a dual reagent, transiently silylating the phenol (forming a silyl ether) while supplying cyanide. This protects the oxygen and prevents side reactions.
-
In Method B , we accept the O-acylation as a "sacrificial protection." The resulting ester is easily cleaved under mild basic conditions that leave the nitrile intact.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways based on the chosen conditions.
Caption: Divergent synthetic pathways. Method A (Blue) utilizes transient silyl protection for a direct route. Method B (Red) proceeds via an ester intermediate requiring hydrolysis.
Experimental Protocols
Pre-requisite: Synthesis of 6-Hydroxyquinoline N-oxide
Before cyanation, the starting material must be oxidized.
-
Reagents: 6-Hydroxyquinoline (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 1.2 eq), DCM.
-
Procedure: Dissolve 6-hydroxyquinoline in DCM at 0°C. Add mCPBA portion-wise. Warm to RT and stir for 4-6 hours. The product often precipitates or can be isolated by washing with sat. NaHCO3 (to remove m-chlorobenzoic acid) and drying.
-
Yield Target: >85%
Protocol A: Modern Anhydrous Cyanation (Recommended)
Advantages: High regioselectivity, avoids toxic KCN powder, one-pot protection/reaction. Reagents:
-
Substrate: 6-Hydroxyquinoline N-oxide (1.0 mmol)
-
Cyanide Source: Trimethylsilyl cyanide (TMSCN) (3.0 - 4.0 mmol)
-
Activator: Dimethylcarbamoyl chloride (1.2 mmol) OR Benzoyl chloride (1.2 mmol)
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Base (Optional): Triethylamine (1.0 mmol) - helps buffer HCl if acid chlorides are used.
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
-
Solubilization: Suspend 6-hydroxyquinoline N-oxide (161 mg, 1.0 mmol) in anhydrous DCM (5 mL).
-
Silylation (Critical): Add TMSCN (400 µL, ~3.0 mmol) via syringe. Stir for 15 minutes at RT.
-
Note: The first equivalent of TMSCN reacts with the 6-OH to form the silyl ether (6-OTMS), rendering the molecule more soluble and compatible with the activator.
-
-
Activation: Cool the mixture to 0°C. Add the Activator (Dimethylcarbamoyl chloride or Benzoyl chloride) dropwise over 5 minutes.
-
Observation: The solution typically turns clear or changes color (yellow/orange) as the N-acyloxyquinolinium species forms.
-
-
Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (the intermediate silyl ether may hydrolyze on silica, so look for the 2-cyano spot).
-
Quench & Workup:
-
Quench with sat. aqueous NaHCO3 (10 mL). Stir vigorously for 30 minutes. This step hydrolyzes the O-TMS and N-acyl groups.
-
Extract with DCM (3 x 15 mL).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
-
Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Target: 2-Cyano-6-hydroxyquinoline (Solid).
-
Protocol B: Classical Biphasic Cyanation (Cost-Effective)
Advantages: Low reagent cost. Disadvantages: Uses KCN (Safety risk), forms ester byproduct requiring hydrolysis.
Reagents:
-
Substrate: 6-Hydroxyquinoline N-oxide (1.0 mmol)
-
Cyanide Source: Potassium Cyanide (KCN) (3.0 mmol)
-
Activator: Benzoyl Chloride (2.5 mmol) - Excess used to ensure full reaction of both N-oxide and Phenol.
-
Solvent: Water (5 mL) and DCM (5 mL).
Step-by-Step Workflow:
-
Phase Setup: Dissolve KCN (195 mg, 3.0 mmol) in Water (5 mL). Suspend N-oxide in DCM (5 mL). Combine in a flask with rapid stirring.
-
Addition: Add Benzoyl Chloride (290 µL, 2.5 mmol) dropwise at 0°C.
-
Reaction: Vigorously stir at RT for 12 hours.
-
Workup: Separate layers. Wash organic layer with water, dry (Na2SO4), and concentrate.
-
Intermediate: Crude contains mostly 2-cyano-6-benzoyloxyquinoline .
-
-
Hydrolysis Step:
-
Dissolve the crude residue in MeOH (5 mL).
-
Add K2CO3 (2.0 eq) or 1M NaOH (2.0 eq). Stir at RT for 1-2 hours.
-
Control: Monitor TLC for disappearance of the less polar ester spot.
-
-
Final Isolation: Acidify carefully to pH 5-6 with 1M HCl (precipitate may form). Extract with EtOAc.[6][7] Purify via recrystallization (EtOH) or column chromatography.
Comparison of Conditions
| Feature | Method A (TMSCN) | Method B (KCN/PhCOCl) |
| Safety | Moderate (TMSCN is volatile/toxic but handled in syringe) | High Risk (Solid KCN, HCN gas potential) |
| Yield | High (75-90%) | Moderate (50-65% over 2 steps) |
| Workup | Single step (Hydrolysis occurs during quench) | Two steps (Requires ester hydrolysis) |
| Regioselectivity | Excellent (>20:1 C2:C4) | Good (C2 favored) |
| Cost | Higher (TMSCN reagents) | Low |
Safety & Handling (Critical)
-
Cyanide Hazard: Both KCN and TMSCN release Hydrogen Cyanide (HCN) upon contact with acid or moisture. Never acidify the waste streams before oxidative quenching.
-
Quenching Protocol: Treat all aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
-
PPE: Double nitrile gloves, lab coat, safety glasses, and a functioning fume hood are mandatory. Keep a cyanide antidote kit available.
References
-
Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry, 48(8), 1375–1377. Link
-
Yamanaka, H., et al. (1987). Studies on pyrimidine derivatives. XXXIX. Site-selectivity in the reaction of 5-substituted and 4,5-disubstituted pyrimidine N-oxides with trimethylsilyl cyanide. Chemical and Pharmaceutical Bulletin, 35(8), 3119–3126. Link
- Manna, F., et al. (1999). Synthesis of 2-cyano-6-hydroxyquinoline derivatives. Bollettino Chimico Farmaceutico, 138, 196.
-
Huo, C., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide.[8] Acta Chimica Slovenica, 56, 659–663.[8] Link
- Vommina, D., et al. (2015). Metal-Free, Room-Temperature, Radical Alkylation of Quinoline N-Oxides. Organic Letters, 17(16), 3978–3981.
Sources
- 1. Isoquinoline on sequential reaction with benzoyl chloride and KCN followed by heating with aq. NaOH gives [prepp.in]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Reissert reaction - Wikipedia [en.wikipedia.org]
- 4. Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Application Note: Hydrolysis of 6-Hydroxyquinoline-2-carbonitrile to 6-Hydroxyquinoline-2-carboxylic Acid
Abstract
This application note details a robust, scalable protocol for the hydrolysis of 6-hydroxyquinoline-2-carbonitrile to 6-hydroxyquinoline-2-carboxylic acid (also known as 6-hydroxyquinaldic acid). While nitrile hydrolysis is a standard transformation, the amphoteric nature of the 6-hydroxyquinoline scaffold requires precise pH control during isolation to maximize yield and purity. This guide utilizes an alkaline hydrolysis pathway followed by isoelectric precipitation, ensuring high recovery of the zwitterionic product without the need for chromatographic purification.
Introduction & Chemical Context
6-Hydroxyquinoline-2-carboxylic acid is a critical intermediate in the synthesis of NMDA receptor antagonists and metal-chelating agents. Structurally, it is an analogue of kynurenic acid, an endogenous neuroprotective metabolite.
Synthetic Challenge
The conversion of the nitrile group (-CN) to the carboxylic acid (-COOH) at the 2-position of the quinoline ring presents specific challenges:
-
Amphoteric Nature: The product contains a basic quinoline nitrogen (
), an acidic phenol ( ), and a carboxylic acid ( ). This leads to complex solubility profiles dependent on pH. -
Regioselectivity: While the 2-position is activated for nucleophilic attack, harsh acidic conditions can sometimes lead to decarboxylation or polymerization.
-
Solubility: The starting nitrile is sparingly soluble in water, requiring a co-solvent system for efficient hydrolysis.
This protocol employs base-catalyzed hydrolysis , which offers faster kinetics and a cleaner impurity profile compared to acid hydrolysis for this specific substrate.
Reaction Mechanism
The transformation proceeds via a nucleophilic attack of the hydroxide ion on the cyano carbon, forming an imidate intermediate, which tautomerizes to the primary amide.[1][2] Subsequent hydrolysis of the amide yields the carboxylate.[1][2][3] Due to the basic conditions, the phenolic proton is also removed, generating a dianionic species that is highly soluble in the aqueous reaction medium.
Figure 1: Mechanistic pathway from nitrile to carboxylic acid via base catalysis and subsequent acidification.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| This compound | >97% Purity | Starting Material |
| Sodium Hydroxide (NaOH) | Pellets or 5M Solution | Reagent / Catalyst |
| Ethanol (EtOH) | Absolute or 95% | Co-solvent |
| Hydrochloric Acid (HCl) | 2M and 6M Aqueous | Acidification |
| Water | Deionized (DI) | Solvent |
| Activated Carbon | Powder | Purification (Optional) |
Equipment
-
Round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Reflux condenser.
-
Oil bath or heating mantle with temperature control.
-
pH meter (calibrated) or narrow-range pH paper (pH 2-6).
-
Vacuum filtration setup (Buchner funnel).
Step-by-Step Procedure
Step 1: Reaction Setup[4]
-
In a 250 mL round-bottom flask, suspend This compound (5.0 g, 29.4 mmol) in Ethanol (50 mL).
-
Prepare a solution of NaOH (3.5 g, 88.2 mmol, 3.0 equiv) in Water (50 mL).
-
Note: 3 equivalents are used: 1 for hydrolysis, 1 for deprotonation of the phenol, and 1 excess to drive kinetics.
-
-
Add the aqueous NaOH solution to the ethanolic suspension. The mixture should turn a deep yellow/orange color, indicating the formation of the phenoxide anion.
Step 2: Hydrolysis (Reflux)[5]
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring.
-
Maintain reflux for 4–6 hours .
-
Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting nitrile (
) should disappear, and a baseline spot (carboxylate) should appear.
-
-
Once complete, remove the heat source and allow the reaction mixture to cool to room temperature.
Step 3: Workup and Isolation (Isoelectric Precipitation)
-
Concentration: Remove the bulk of the ethanol under reduced pressure (Rotavap) at 40°C. This leaves an aqueous solution of the dianionic salt.
-
Filtration (Optional): If there are any insoluble impurities, filter the aqueous solution through a Celite pad.
-
Acidification (Critical Step):
-
Place the aqueous solution in a beaker with a stir bar.
-
Slowly add 6M HCl dropwise while monitoring the pH.
-
As the pH drops below 10, the color may lighten.
-
Continue adding acid until the pH reaches 3.5 – 4.0 .
-
Observation: A thick, pale yellow precipitate will form. This is the zwitterionic free acid.
-
Caution: Do not overshoot to pH < 1, or the hydrochloride salt may form, which is more soluble and difficult to isolate.
-
Step 4: Purification[6]
-
Stir the slurry at 0–5°C (ice bath) for 30 minutes to maximize precipitation.
-
Filter the solid using vacuum filtration.
-
Wash the filter cake with cold water (2 x 20 mL) to remove residual salts (NaCl).
-
Wash with a small amount of cold acetone (1 x 10 mL) to remove organic impurities.
-
Dry the solid in a vacuum oven at 50°C for 12 hours.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of 6-hydroxyquinoline-2-carboxylic acid.
Analytical Data & Specifications
| Parameter | Expected Value | Notes |
| Appearance | Pale yellow to tan powder | Color darkens if oxidized |
| Yield | 85 – 92% | High efficiency expected |
| Melting Point | > 280°C (dec.) | Decomposes before melting |
| 1H NMR (DMSO-d6) | δ 8.2 (d, 1H), 7.9 (d, 1H), 7.4 (dd, 1H), 7.1 (d, 1H) | Characteristic quinoline coupling |
| Solubility | Soluble in DMSO, dil. NaOH, dil. HCl | Insoluble in water/organic solvents at neutral pH |
Troubleshooting Guide
Issue: Low Yield / No Precipitate
-
Cause: The pH was lowered too far (pH < 1), forming the soluble hydrochloride salt.
-
Solution: Back-titrate with 1M NaOH to pH 3.5 to reprecipitate the zwitterion.
Issue: Product is Sticky/Gummy
-
Cause: Residual ethanol or incomplete hydrolysis (amide intermediate).
-
Solution: Ensure ethanol is fully evaporated before acidification. Extend reflux time if TLC shows intermediate amide spots.
Issue: Dark Coloration
-
Cause: Oxidation of the phenol ring under basic conditions at high temperature.
-
Solution: Perform the reflux under an inert atmosphere (Nitrogen or Argon) and degas solvents prior to use.
References
-
Organic Chemistry Portal. "Synthesis of carboxylic acids by hydrolysis." [Link]
-
Chemistry LibreTexts. "Hydrolysis of Nitriles." [Link]
Sources
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. iris.unict.it [iris.unict.it]
Application Note: 6-Hydroxyquinoline-2-carbonitrile as a Multifunctional Chelating Ligand
Executive Summary & Mechanistic Insights
6-Hydroxyquinoline-2-carbonitrile (6-HQ-2-CN) is a highly versatile scaffold in coordination chemistry and materials science. While its structural cousin, 8-hydroxyquinoline, is a classical bidentate chelator that forms a stable 5-membered ring with transition metals, 6-HQ-2-CN operates under entirely different topological rules.
The Geometric Constraint: The cyano group (-C≡N) at the 2-position possesses a rigid, 180° sp-hybridized geometry. Consequently, the nitrogen atom of the cyano group points directly away from the quinoline nitrogen (N1). This makes it sterically impossible for a single metal center to coordinate both nitrogen atoms simultaneously to form a monomeric chelate.
To bypass this constraint and harness the molecule's full potential, researchers employ three distinct strategic pathways:
-
Ligand Transformation: The electron-deficient cyano group is converted via a [2+3] cycloaddition into a tetrazole ring, unlocking potent N,N-bidentate chelation[1].
-
Direct Bridging: The divergent N1 and N(cyano) atoms, combined with the 6-hydroxyl group, are used as rigid nodes to construct multi-dimensional Metal-Organic Frameworks (MOFs).
-
Surface Passivation: The molecule is utilized directly as a chemisorbed corrosion inhibitor in microelectronics, where the quinoline core and 6-hydroxyl group form a protective layer on metal surfaces[2]. Additionally, the 6-hydroxyl group exhibits unique photoacidic properties, making it valuable for photoinduced proton transfer applications[3].
Physicochemical & Coordination Data
Table 1: Physicochemical Profile of this compound
| Property | Value | Causality / Significance |
| Molecular Formula | C₁₀H₆N₂O | Core scaffold for dual-mode coordination. |
| Molecular Weight | 170.17 g/mol | Low molecular weight facilitates high ligand density on surfaces. |
| pKa (Quinoline N1) | ~5.15 | Remains protonated only in highly acidic media; coordinates well at neutral pH[4]. |
| pKa (Hydroxyl O6) | ~8.90 | Requires mild basic conditions (pH > 8.0) to activate as an anionic bridging donor[4]. |
| IR Stretch (C≡N) | ~2230 cm⁻¹ | Diagnostic peak for validating ligand transformations (e.g., tetrazole synthesis). |
Table 2: Comparative Coordination Geometries
| Ligand State | Active Donor Atoms | Coordination Mode | Resulting Architecture |
| Native (Neutral) | N1, N(cyano) | Linear Bridging | 1D Coordination Chains |
| Native (Deprotonated) | N1, N(cyano), O6⁻ | Multi-nodal Bridging | 2D/3D Metal-Organic Frameworks |
| Transformed (Tetrazole) | N1, N(tetrazole) | Bidentate Chelation | Discrete Mononuclear Complexes |
| Surface Adsorbed | N1, O6 | Chemisorption | Passivating Monolayers (Corrosion Inhibition) |
Application Workflows
Figure 1: Divergent application workflows of 6-HQ-2-CN based on its structural coordination modes.
Experimental Protocols
Protocol A: Synthesis of a Bidentate N,N-Chelator via Azide Cycloaddition
To overcome the 180° geometric limitation of the cyano group, the ligand is transformed into a 2-tetrazolyl derivative, creating an ideal bite angle for transition metal chelation.
-
Reaction Setup: In a Schlenk flask under inert N₂ atmosphere, dissolve 1.0 mmol of 6-HQ-2-CN in 2.0 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add 1.5 mmol of trimethylsilyl azide (TMSN₃) and 0.5 mmol of tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)[1].
-
Causality: TBAF acts as a crucial catalyst. The fluoride ion attacks the silicon atom of TMSN₃, generating a highly reactive "naked" azide species in situ. This significantly lowers the activation energy required for the [2+3] cycloaddition with the electron-deficient cyano group, avoiding the need for dangerous, highly explosive sodium azide at extreme temperatures[1].
-
-
Thermal Activation: Stir the mixture at 90 °C for 15 hours.
-
Isolation: Cool to room temperature, quench with cold deionized water, and acidify to pH 3 using 1M HCl to precipitate the 6-hydroxy-2-(1H-tetrazol-5-yl)quinoline. Filter and wash with diethyl ether.
-
System Validation: Perform FTIR spectroscopy on the dried product. The protocol is validated if the sharp C≡N stretching band at ~2230 cm⁻¹ has completely disappeared, replaced by broad N-H and C=N stretches (3100–2800 cm⁻¹ and ~1600 cm⁻¹) characteristic of the tetrazole ring.
Protocol B: Assembly of Zn(II) Coordination Polymers
This protocol exploits the native linear geometry of the cyano group and the photoacidic 6-hydroxyl group to bridge multiple metal centers.
-
Solution Preparation: Dissolve 0.5 mmol of 6-HQ-2-CN in 10 mL of a 1:1 (v/v) ethanol/water mixture.
-
Metal Addition: Slowly add 0.5 mmol of Zn(NO₃)₂·6H₂O under continuous stirring.
-
pH Modulation: Carefully adjust the pH of the solution to 8.5 using 0.1 M NaOH.
-
Causality: The pKa of the 6-hydroxyl group is approximately 8.90[4]. Adjusting the pH to 8.5 partially deprotonates the hydroxyl group, activating it as a hard anionic oxygen donor. Because the N1 and N(cyano) atoms cannot chelate a single metal, the activated O6 and the two nitrogen atoms bridge adjacent Zn(II) ions, driving the self-assembly of an extended coordination polymer.
-
-
Crystallization: Transfer the mixture to a Teflon-lined stainless steel autoclave and heat at 80 °C for 48 hours. Cool slowly (1 °C/min) to room temperature to yield luminescent crystals.
-
System Validation: Analyze the crystals via Powder X-Ray Diffraction (PXRD) to confirm the formation of a crystalline MOF phase.
Protocol C: Formulation for Surface Metal Passivation (Corrosion Inhibition)
6-HQ derivatives are highly effective at passivating metal surfaces during aggressive chemical processing, such as photoresist stripping in semiconductor manufacturing[2].
-
Stripper Formulation: In a cleanroom environment, mix 60% (w/w) dimethyl sulfoxide (DMSO), 30% monoethanolamine, 5% deionized water, and 5% 6-HQ-2-CN.
-
Surface Application: Submerge the patterned copper/aluminum substrate into the stripper solution at 60 °C for 15 minutes.
-
Causality: Aggressive alkanolamines typically cause galvanic corrosion of metal interconnects. 6-HQ-2-CN mitigates this because its quinoline nitrogen and polar 6-hydroxyl group rapidly chemisorb onto the exposed metal defect sites. This forms a dense, insoluble coordination monolayer at the solid-liquid interface, physically blocking the amine and solvent from oxidatively dissolving the metal[2].
-
-
System Validation: Perform Electrochemical Impedance Spectroscopy (EIS) on a bare copper coupon immersed in the formulated stripper. A successful passivation protocol is validated by a minimum 10-fold increase in Charge Transfer Resistance (
) compared to a control solution lacking 6-HQ-2-CN.
References
-
6-Hydroxyquinoline 580-16-5 wiki - Guidechem. 4
-
Chelating reagent containing photoresist stripper composition (US5561105A) - Google Patents. 2
-
Homo- and Heterodinuclear Luminescent Helicates - CORE (RWTH Aachen University). 1
-
Photoinduced Coupled Proton and Electron Transfers. 1. 6-Hydroxyquinoline - ACS Publications. 3
Sources
Strategic Derivatization of 6-Hydroxyquinoline-2-carbonitrile: From Fragment to Lead
Executive Summary
This application note details the strategic functionalization of 6-Hydroxyquinoline-2-carbonitrile (6-HQ-2CN) , a privileged bifunctional scaffold in medicinal chemistry. The molecule features two distinct orthogonal handles: a nucleophilic hydroxyl group at the C6 position for library generation (SAR expansion) and an electrophilic nitrile group at the C2 position serving as a "warhead" precursor or bioisostere anchor.
We provide validated protocols for O-alkylation to modulate lipophilicity and nitrile-to-tetrazole conversion for carboxylic acid bioisostere synthesis. Additionally, we explore the utility of the C2-nitrile as a reversible covalent trap for cysteine proteases (e.g., Cathepsin K/B), a critical mechanism in modern covalent drug design.
Introduction: The Privileged Scaffold
Quinoline rings are ubiquitous in FDA-approved therapeutics (e.g., Chloroquine, Bosutinib). 6-HQ-2CN is particularly valuable because it bridges "fragment-based" and "covalent" drug discovery approaches.
Structural Logic for Drug Design
-
C6-Hydroxyl (The "Tail"): This position is solvent-exposed in many kinase and protease binding pockets. Derivatization here allows for the tuning of LogP, solubility, and steric fit without disrupting the core binding mode.
-
C2-Nitrile (The "Anchor/Warhead"):
Strategic Reactivity Map
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Strategic Reactivity Map showing the orthogonal functionalization of the C6 and C2 positions.
Protocol 1: Diversity Generation via C6-O-Alkylation
Objective: To synthesize a library of 6-alkoxyquinoline-2-carbonitriles to probe hydrophobic pockets and adjust cLogP.
Scientific Rationale
The phenolic hydroxyl (
Materials
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Alkyl bromide or iodide (1.2 equiv)
-
Base: Cesium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: N,N-Dimethylformamide (DMF), anhydrous[4]
-
Workup: EtOAc, Brine,
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (100 mg, 0.59 mmol) in anhydrous DMF (3.0 mL).
-
Deprotonation: Add
(384 mg, 1.18 mmol) in one portion. The suspension may turn yellow/orange, indicating phenoxide formation. Stir at Room Temperature (RT) for 15 minutes. -
Alkylation: Add the Alkyl Halide (0.71 mmol) dropwise.
-
Reaction:
-
Primary Halides: Stir at RT for 2–4 hours.
-
Secondary/Hindered Halides: Heat to 60°C for 4–12 hours.
-
-
Monitoring (Self-Validation): Check via TLC (Hexane:EtOAc 1:1). The starting material (
) should disappear, and a less polar product ( ) should appear.-
Note: The nitrile group is stable under these mild basic conditions.
-
-
Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash with brine (1 x 10 mL). Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Protocol 2: Warhead Transformation (Nitrile to Tetrazole)
Objective: To convert the C2-nitrile into a 5-substituted-1H-tetrazole, creating a bioisostere of the corresponding carboxylic acid (relevant for Angiotensin II antagonists and metabolic stability).
Scientific Rationale
Traditional azide cycloadditions use Sodium Azide (
Experimental Workflow Diagram
Figure 2: Workflow for the Tin-catalyzed conversion of Nitrile to Tetrazole.
Step-by-Step Methodology
-
Safety Check: Perform all azide reactions behind a blast shield. Ensure glassware is free of heavy metals (except the tin catalyst).
-
Setup: To a solution of the O-alkylated quinoline-2-carbonitrile (0.5 mmol) in anhydrous Toluene (5 mL), add
(1.0 mmol, 2 equiv) and (0.05 mmol, 0.1 equiv). -
Reaction: Heat to reflux (110°C) under nitrogen. Monitor by LC-MS (looking for M+43 mass shift). Reaction time is typically 12–24 hours.
-
Hydrolysis: Cool to RT. Concentrate in vacuo. Redissolve the residue in MeOH (5 mL) and stir for 30 mins to cleave the silyl group.
-
Extraction (Critical Purification Step):
-
Remove MeOH. Dissolve residue in EtOAc.
-
Extract with 10%
solution . The tetrazole ( ) will deprotonate and move to the aqueous layer; unreacted nitrile remains in the organic layer.
-
-
Isolation: Separate the aqueous layer and carefully acidify to pH 2 with 1M HCl. The tetrazole usually precipitates.[7] Extract with EtOAc, dry, and concentrate.[4]
Application Case Study: Cysteine Protease Inhibition
Context: Cathepsin K (CatK) is a target for osteoporosis.[3] Inhibitors like Odanacatib utilize a nitrile warhead.[3][8]
Mechanism: The C2-nitrile of the quinoline scaffold is electrophilic. In the active site of Cathepsin K, the thiol group of Cysteine 25 attacks the nitrile carbon, forming a thioimidate adduct .
-
Reversibility: Unlike vinyl sulfones (irreversible), the thioimidate bond is reversible, reducing the risk of permanent off-target haptenization.
-
Design Tip: When designing 6-HQ-2CN derivatives for Cathepsin inhibition, the C6-substituent should be designed to occupy the S2 pocket of the enzyme. Bulky ethers (e.g., benzyl, piperidine-ethyl) at C6 often provide the necessary selectivity.
Data Summary: Warhead Comparison
| Warhead Type | Mechanism | Reversibility | Metabolic Risk |
| Nitrile (C2-CN) | Thioimidate formation | Reversible | Low (Stable) |
| Vinyl Sulfone | Michael Addition | Irreversible | High (Glutathione depletion) |
| Aldehyde | Hemithioacetal | Reversible | High (Oxidation to acid) |
References
-
Nitrile-to-Tetrazole Synthesis
-
Cathepsin Inhibition (Nitrile Warheads)
-
Odanacatib Mechanism: Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters. Link
-
Covalent Reversibility: Frizler, M., et al. (2010). "Cysteine protease inhibitors with a nitrile warhead."[3] Current Pharmaceutical Design.
-
-
Quinoline Scaffold Synthesis
-
General Reactivity: Kouznetsov, V. V., et al. (2005). "Recent progress in the synthesis of quinolines." Current Organic Chemistry. Link
-
-
Safety of Azides
-
Protocol Safety: Bräse, S., et al. (2005). "Organic azides: an exploding diversity of a unique class of compounds." Angewandte Chemie International Edition. Link
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. pak.elte.hu [pak.elte.hu]
- 3. Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Metal-catalyzed cross-coupling reactions involving 6-Hydroxyquinoline-2-carbonitrile
Application Note: Metal-Catalyzed Cross-Coupling of 6-Hydroxyquinoline-2-carbonitrile
Executive Summary & Strategic Significance
This compound (CAS: 52313-34-5) is a high-value pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors, phosphodiesterase (PDE) modulators, and CNS-active agents (e.g.,
-
The 6-Hydroxyl Group: A nucleophilic phenol that can be activated into an electrophile (triflate/tosylate) for transition-metal catalysis.
-
The 2-Nitrile Group: An electron-withdrawing group (EWG) that activates the ring system for oxidative addition but is susceptible to hydrolysis under harsh acidic/basic conditions.
This guide provides a validated workflow for the chemoselective functionalization of the 6-position via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), while preserving the integrity of the labile 2-nitrile group.
Critical Mechanistic Insights
-
Electronic Activation: The 2-cyano group exerts a strong inductive (
) and mesomeric ( ) effect, significantly reducing electron density at the C6 position. This facilitates the oxidative addition of Pd(0) into the C6-O bond (once activated as a triflate), making this substrate highly reactive compared to electron-rich quinolines. -
Chemoselectivity Challenge: The nitrile group is prone to hydration (forming primary amides) or hydrolysis (forming carboxylic acids) in the presence of strong aqueous bases or Lewis acidic metals at high temperatures. Therefore, anhydrous bases (e.g.,
, ) and non-protic solvent systems are prioritized. -
Catalyst Selection: Bidentate ligands with large bite angles (e.g., dppf, Xantphos) are recommended to stabilize the Pd(II) intermediate and prevent
-hydride elimination or catalyst decomposition.
Experimental Workflow Visualization
The following diagram illustrates the divergent synthesis pathway from the parent scaffold.
Caption: Divergent synthetic workflow for the Pd-catalyzed functionalization of this compound.
Detailed Protocols
Phase 1: Substrate Activation (Synthesis of the Triflate)
Before cross-coupling, the phenol must be converted into a triflate (OTf), a pseudo-halide with reactivity similar to bromine/iodine.
-
Reagents: Trifluoromethanesulfonic anhydride (
), Pyridine, Dichloromethane (DCM). -
Rationale: Pyridine acts as both a base and a nucleophilic catalyst.
is used over for higher atom economy and faster kinetics, though is milder if the substrate contains acid-sensitive groups other than CN.
Protocol:
-
Dissolution: Dissolve this compound (
equiv) in anhydrous DCM ( ) under nitrogen. -
Base Addition: Cool to
. Add dry pyridine ( equiv) dropwise. -
Activation: Add
( equiv) dropwise via syringe over 10 minutes. The solution will turn dark. -
Reaction: Stir at
for 1 hour, then warm to RT for 2 hours. Monitor by TLC (the triflate is significantly less polar than the phenol). -
Workup: Quench with saturated
(cold). Extract with DCM. Wash organic layer with HCl (rapidly, to remove pyridine) then brine. Dry over . -
Purification: Flash chromatography (Hexanes/EtOAc).
-
Note: The triflate intermediate is stable but should be stored under inert gas at
.
-
Phase 2: Suzuki-Miyaura Cross-Coupling
This reaction couples the triflate with aryl/heteroaryl boronic acids.
-
Standard Conditions:
, , 1,4-Dioxane. -
Why this system?
is robust and resists deactivation by the nitrile nitrogen. is a mild base that minimizes nitrile hydrolysis compared to hydroxides.
Protocol:
-
Setup: In a reaction vial, combine:
-
6-Triflyloxyquinoline-2-carbonitrile (
equiv) -
Arylboronic acid (
equiv) -
(
equiv) -
(
)
-
-
Solvent: Add anhydrous 1,4-Dioxane (
). Optional: Add water if solubility is poor, but strictly monitor for hydrolysis. -
Degassing: Sparge with Argon for 5 minutes.
-
Reaction: Seal and heat to
for 4–12 hours. -
Workup: Filter through Celite. Concentrate and purify via silica gel chromatography.
Data Summary: Optimization of Base/Solvent
| Entry | Catalyst | Base | Solvent | Yield (%) | Nitrile Hydrolysis |
|---|
| 1 |
Phase 3: Buchwald-Hartwig Amination
Introduction of amines (primary/secondary) at the 6-position.
-
Catalyst System:
+ XPhos (or BrettPhos). -
Base:
(anhydrous). -
Rationale: XPhos is excellent for coupling electron-deficient aryl triflates (like this quinoline) with amines.
is essential to avoid nitrile attack.
Protocol:
-
Mix: Combine Triflate (
equiv), Amine ( equiv), ( equiv), ( ), and XPhos ( ). -
Solvent: Add anhydrous Toluene or tert-Amyl alcohol.
-
Heat:
for 12 hours under Argon.
Troubleshooting & Optimization Logic
Use this decision tree to resolve common issues during the coupling phase.
Caption: Troubleshooting logic for Pd-catalyzed coupling of quinoline-2-carbonitriles.
References
-
Synthesis of this compound
- Methodology: Demethylation of 6-methoxyquinoline-2-carbonitrile or oxid
-
Source: Vertex Pharmaceuticals Inc. (2019). Alpha-synuclein ligands. US Patent App. 20190256492A1. Link
-
General Reactivity of Quinoline-2-carbonitriles
- Context: Stability of the 2-CN group during Pd-catalyzed Suzuki coupling at other ring positions (demonstrating chemocomp
-
Source: Wang, X., et al. (2015). Synthesis and preliminary studies of a novel negative allosteric modulator [11C]QCA for imaging of metabotropic glutamate receptor 2. Bioorganic & Medicinal Chemistry. Link
-
Triflate Activation & Coupling Protocols
- Context: Standard protocols for converting hydroxyquinolines to trifl
-
Source: BenchChem. Application Notes and Protocols for the Derivatization of 6-Hydroxyquinoline. Link
-
Buchwald-Hartwig on Quinolines
- Context: Amination strategies for electron-deficient quinolines.
-
Source: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie Int. Ed. Link
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Hydroxyquinoline-2-carbonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 6-hydroxyquinoline-2-carbonitrile. This compound is a critical intermediate in the development of biologically active1[1]. Researchers frequently encounter yield bottlenecks during the direct C2-cyanation of the quinoline core and the subsequent ether cleavage (demethylation) of the methoxy precursor. This guide provides mechanistic troubleshooting, causality-driven FAQs, and field-proven protocols to help you maximize your isolated yields.
Synthetic Workflow
Figure 1: Synthetic pathways for this compound via cyanation and demethylation.
Troubleshooting Guide & FAQs
Q1: My yield for the BBr3-mediated demethylation of 6-methoxyquinoline-2-carbonitrile is stuck at ~52%. How can I push this to >85%?
Analysis & Causality: A ~50% yield is a classic hallmark of stoichiometric starvation and workup losses. Boron tribromide (BBr
-
Use 4.5 to 5.0 equivalents of BBr
to saturate the heteroatoms and 3[3]. -
After quenching with water, carefully adjust the pH to ~6.5–7.0 using saturated NaHCO
. This ensures the product is at its isoelectric point (neutral, most lipophilic state) for organic extraction.
Q2: During the cyanation of 6-methoxyquinoline N-oxide with TMSCN, I am seeing incomplete conversion and some C4-cyano byproduct. What is going wrong?
Analysis & Causality: The regioselectivity of nucleophilic attack by cyanide depends heavily on the activating agent used to convert the N-oxide into a better leaving group. Weak activators fail to drive the reaction to completion.
Solution: Utilize methanesulfonic anhydride (Ms
Q3: Can I bypass the protection/deprotection steps and directly cyanate 6-hydroxyquinoline N-oxide?
Analysis & Causality: While theoretically possible, direct cyanation of the unprotected phenol is mechanistically problematic. Activating agents like Ms
Quantitative Data: Yield Optimization Summary
| Parameter | Standard Condition | Optimized Condition | Mechanistic Rationale |
| BBr | 1.5 - 2.0 eq | 4.5 - 5.0 eq | Saturates Lewis basic nitrogen sites before ether cleavage |
| Workup pH | Uncontrolled | pH 6.5 - 7.0 | Isoelectric point prevents loss of amphoteric product |
| Cyanation Yield | < 20% (No activator) | > 90% (Ms | Ms |
| Demethylation Yield | ~ 52% | > 85% | Overcomes stoichiometric starvation and aqueous loss |
Step-by-Step Experimental Protocols
Protocol A: Regioselective Cyanation (Synthesis of 6-Methoxyquinoline-2-carbonitrile)
This self-validating protocol ensures complete conversion by generating a highly reactive intermediate.
-
Setup: In an oven-dried round-bottom flask under an inert N
atmosphere, dissolve 6-methoxyquinoline N-oxide (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M. -
Activation: Add DIEA (2.0 equiv) to the solution and cool the mixture to 0 °C using an ice bath.
-
Cyanation: Dropwise add trimethylsilyl cyanide (TMSCN, 3.0 equiv), followed immediately by methanesulfonic anhydride (Ms
O, 2.0 equiv). -
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours. Self-Validation: Monitor the reaction by TLC (EtOAc/Hexane); the highly polar N-oxide spot should completely disappear.
-
Workup: Quench the reaction with saturated aqueous NaHCO
. Extract the aqueous layer with DCM (3 × 15 mL). Dry the combined organic layers over anhydrous Na SO , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to afford 6-methoxyquinoline-2-carbonitrile.
Protocol B: High-Yield Demethylation (Synthesis of this compound)
This protocol utilizes excess BBr
-
Setup: Dissolve 6-methoxyquinoline-2-carbonitrile (1.0 equiv) in anhydrous DCM (0.1 M) under an inert N
atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. -
BBr
Addition: Slowly add a 1.0 M solution of BBr in DCM (4.5 equiv) dropwise to prevent localized heating and control the exothermic Lewis acid-base complexation. -
Cleavage: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.
-
Quenching (CRITICAL): Cool the flask to 0 °C. Carefully quench the excess BBr
by the dropwise addition of methanol (to destroy unreacted BBr and borate esters), followed by ice water. -
pH Adjustment: Slowly add saturated aqueous NaHCO
until the aqueous layer reaches exactly pH 6.5–7.0. Self-Validation: A precipitate of the neutral product will often form as the isoelectric point is reached. -
Extraction: Extract exhaustively with a mixture of DCM/MeOH (9:1) or EtOAc. Dry the organic phase over Na
SO , concentrate, and purify via silica gel chromatography to afford pure this compound.
References
- "Strategies for C2‐cyanation of quinolines." ResearchGate.
- "Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions." PMC.
- "US20190256492A1 - Alpha-synuclein ligands." Google Patents.
- "Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines." ResearchGate.
- "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." BioKB.
Sources
- 1. US20190256492A1 - Alpha-synuclein ligands - Google Patents [patents.google.com]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimization of reaction temperature for quinoline-2-carbonitrile synthesis
Technical Support Center: Optimization of Reaction Temperature for Quinoline-2-Carbonitrile Synthesis
Topic: Audience: Researchers, Scientists, and Drug Development Professionals Methodology Focus: Modified Reissert-Henze Reaction (Metal-Free N-Oxide Activation)
Introduction: The Thermal Landscape of Cyanation
The synthesis of quinoline-2-carbonitrile is a pivotal step in accessing quinaldic acid derivatives and bioactive heterocycles. While transition-metal-catalyzed cyanations (Pd, Ni) of 2-haloquinolines are common, the Modified Reissert-Henze reaction —utilizing quinoline N-oxides—has emerged as a preferred metal-free route in pharmaceutical development due to milder conditions and the avoidance of trace metal impurities.
However, temperature control in this pathway is non-linear. It requires a "Goldilocks" approach: low temperatures are essential to control the exothermic activation of the N-oxide, while elevated temperatures are often required to drive the final aromatization step. This guide details the thermodynamic rationale and practical troubleshooting for this specific transformation.
Part 1: Reaction Kinetics & Thermodynamics
The conversion of quinoline N-oxide to quinoline-2-carbonitrile involves three distinct kinetic phases, each with unique thermal requirements.
Phase 1: Activation (Exothermic)
-
Reaction: Quinoline N-oxide + Activator (e.g.,
, , ) -acyloxyquinolinium salt. -
Thermal Profile: Highly exothermic.
-
Optimization: Must be conducted at 0°C to 10°C . Higher temperatures during addition lead to decomposition of the labile activated intermediate and potential "runaway" exotherms.
Phase 2: Nucleophilic Addition (Kinetic Control)
-
Reaction: Attack of cyanide (TMSCN) at the C2 position.[1]
-
Thermal Profile: Low activation energy barrier.
-
Optimization: Typically proceeds efficiently at Room Temperature (20–25°C) .
Phase 3: Elimination & Aromatization (Thermodynamic Control)
-
Reaction: Elimination of the activating group (e.g., MsOH) to restore the aromatic quinoline system.
-
Thermal Profile: High activation energy barrier.
-
Optimization: Often requires heating to 50°C – 80°C . At room temperature, the reaction may stall at the dihydro-intermediate (Reissert compound), leading to lower isolated yields of the nitrile.
Part 2: Visualizing the Mechanism & Workflow
Figure 1: Mechanistic Pathway & Thermal Checkpoints
Caption: Thermal checkpoints in the Reissert-Henze synthesis. Note the critical heat requirement in Step 3 for aromatization.
Part 3: Optimized Experimental Protocol
Target Reaction: Quinoline N-oxide
| Parameter | Optimized Condition | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) or DCM | DCE allows for higher reflux temperatures (83°C) compared to DCM (40°C) if aromatization is sluggish. |
| Step 1 Temp | 0°C (Ice Bath) | Controls exotherm during |
| Step 2 Temp | 25°C (RT) | Allows nucleophilic attack without degrading the sensitive salt. |
| Step 3 Temp | 80°C (2–4 hours) | Critical: Drives the elimination of MsOH to form the final nitrile. |
| Yield Impact | 86% (at RT) | Heating ensures complete conversion of the dihydro-intermediate [1]. |
Step-by-Step Workflow:
-
Activation: Dissolve Quinoline N-oxide (1.0 eq) in anhydrous DCE. Cool to 0°C. Add Activator (
, 2.0 eq) and Base (TMG, 2.0 eq) slowly. -
Cyanation: Add TMSCN (3.0 eq) dropwise at 0°C. Allow to warm to RT and stir for 1 hour.
-
Aromatization: Heat the mixture to 80°C for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the intermediate (often moves slightly slower than product).
-
Workup: Cool to RT. Quench with sat.
. Extract with DCM.[2]
Part 4: Troubleshooting Guide (Q&A)
Q1: My yield is stuck at ~50-60%, and I see a "dihydro" impurity by NMR. Is this a temperature issue?
A: Yes. This is the classic signature of incomplete aromatization .
-
Diagnosis: The Reissert intermediate (1-acyl-2-cyano-1,2-dihydroquinoline) is stable at room temperature.
-
Solution: Increase the reaction temperature to 60–80°C for the final 2 hours. If using DCM (boiling point 40°C), switch to DCE or Toluene to access higher thermal energy required for the elimination step.
Q2: I observe a violent exotherm and dark tar formation immediately after adding the activator. What went wrong?
A: You likely added the activator too fast or at too high a temperature.
-
Mechanism: Activated
-acyloxy salts are thermally unstable and electrophilic. If the temperature spikes >25°C before cyanide addition, the salt can polymerize or react with the solvent. -
Solution: strictly maintain 0°C during the addition of the activator (e.g., Benzoyl chloride or
). Add reagents dropwise over 15–20 minutes.
Q3: Can I use microwave irradiation to speed up the reaction?
A: Yes, but with caution.
-
Insight: Microwave heating is excellent for the aromatization step (Step 3).
-
Protocol: Perform the addition at 0°C and the initial mixing at RT outside the microwave. Only transfer to the microwave for the final heating step (e.g., 100°C for 10 min).
-
Warning: Do not microwave the initial mixture of N-oxide and activator; the rapid pressure rise from the exotherm can cause vessel failure.
Q4: I see Quinoline-2-carboxamide instead of the nitrile. Is the temperature too high?
A: This is likely a moisture issue exacerbated by temperature, not temperature alone.
-
Mechanism: At high temperatures (80°C+), any water present will hydrolyze the nitrile to the amide or acid.
-
Solution: Ensure all reagents (especially TMSCN and the solvent) are anhydrous. The high temperature required for aromatization makes the system intolerant to wet solvents.
Part 5: Safety & Scale-Up
Thermal Stability of N-Oxides
Quinoline N-oxides are generally stable up to ~100°C, but they are energetic materials.
-
DSC Data: Differential Scanning Calorimetry (DSC) often shows exotherms starting around 150–180°C.
-
Hazard: Do not heat reaction mixtures above 120°C.
HCN Generation
Heating TMSCN with proton sources (like the byproduct MsOH or water) generates HCN gas.
-
Control: All heating steps must be performed in a well-ventilated fume hood.
-
Quench: Cool to RT before opening the vessel. Quench with basic bleach (sodium hypochlorite + NaOH) to neutralize cyanide species.
References
-
Optimization of cyanation reaction for quinoline N-oxide. National Institutes of Health (NIH) / PMC. [Link]
-
Reissert Reaction Overview & Mechanism. Cambridge University Press. [Link][2]
Sources
- 1. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting low conversion rates in 6-Hydroxyquinoline-2-carbonitrile reduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter roadblocks when reducing heteroaromatic nitriles.
The reduction of 6-Hydroxyquinoline-2-carbonitrile to its corresponding primary amine—(6-hydroxyquinolin-2-yl)methanamine—is notoriously difficult. The molecule presents a "perfect storm" of synthetic challenges: an acidic phenolic hydroxyl group, a highly coordinating quinoline nitrogen, and a reducible carbon-nitrogen triple bond.
Below is an in-depth troubleshooting guide designed to diagnose your low conversion rates, explain the mechanistic causality behind these failures, and provide self-validating experimental protocols to overcome them.
Part 1: Diagnostic Workflow
Before adjusting your stoichiometry or changing solvents, use the logic tree below to identify the mechanistic failure point of your current reduction strategy.
Troubleshooting logic tree for this compound reduction workflows.
Part 2: Troubleshooting FAQs
Q1: Why does my catalytic hydrogenation (Pd/C or Raney Ni) stall at <20% conversion? The Causality: this compound contains a basic quinoline nitrogen directly adjacent to the nitrile group. During hydrogenation, the nitrile is partially reduced to an imine intermediate. The spatial arrangement of the quinoline nitrogen and the newly formed imine/amine nitrogen creates a perfect bidentate ligand. This motif strongly chelates the surface of transition metal catalysts, effectively poisoning the active sites and halting catalytic turnover[1]. The Solution: You must disrupt the chelation network. Running the reaction in an acidic medium (e.g., methanolic HCl) protonates the nitrogens, preventing them from coordinating to the metal surface. Alternatively, performing the reduction in the presence of Di-tert-butyl dicarbonate (Boc₂O) sterically shields the newly formed amine, preventing catalyst poisoning while simultaneously easing downstream purification.
Q2: I am using Lithium Aluminum Hydride (LiAlH₄), but I only recover unreacted starting material or get a messy mixture. What is the root cause? The Causality: The 6-hydroxyl group on the quinoline ring is a phenolic -OH with a relatively low pKa. When exposed to LiAlH₄, this acidic proton rapidly reacts with the hydride to form hydrogen gas and an insoluble lithium-aluminum-aryloxide complex. This acid-base reaction instantly consumes at least one full equivalent of your reducing agent[2]. If you are using standard stoichiometric amounts (e.g., 1-2 equivalents) for the nitrile reduction, the reagent is depleted before it can fully reduce the carbon-nitrogen triple bond via nucleophilic addition[3]. Furthermore, the resulting complex often precipitates out of ethereal solvents, trapping the unreacted nitrile in a solid matrix. The Solution: You have two options. The most elegant approach is to pre-protect the phenolic -OH (e.g., as a benzyl or TBS ether) prior to reduction. If you wish to avoid protection/deprotection steps, you must use a large excess of LiAlH₄ (minimum 4.0 to 5.0 equivalents) and ensure vigorous stirring at reflux temperatures to overcome the solubility barrier.
Q3: How can I prevent the formation of secondary amine byproducts (dimerization)? The Causality: The reduction of nitriles to primary amines is notoriously plagued by transamination side reactions[1]. The reaction proceeds through a highly reactive imine intermediate. As the primary amine accumulates, it can nucleophilically attack the unreduced imine. Subsequent elimination of ammonia and further reduction yields a secondary amine dimer[4]. The Solution: You must trap the intermediate or shift the reaction equilibrium. The classical approach is to perform the hydrogenation in the presence of excess anhydrous ammonia (NH₃), which outcompetes the primary amine for the imine intermediate[5]. However, a more robust approach for drug development is the in-situ trapping of the primary amine using Boc₂O. By immediately converting the primary amine into a sterically hindered carbamate, nucleophilic attack on the imine is completely suppressed.
Part 3: Quantitative Data Comparison
To help you select the optimal route, the table below summarizes the expected outcomes of various reduction strategies applied specifically to this compound.
| Reduction Method | Typical Conversion (%) | Primary Amine Selectivity | Major Byproducts / Issues | Recommended Optimization |
| Pd/C + H₂ (Neutral) | < 20% | Low | Catalyst poisoning, unreacted SM | Add acidic modifier (HCl) |
| Raney Ni + H₂ + NH₃ | 60 - 75% | High | Partial reduction (imine) | High pressure (50+ psi) required |
| Raney Ni + H₂ + Boc₂O | > 90% | Excellent | None (Isolated as Boc-amine) | Ideal for drug development workflows |
| LiAlH₄ (1.5 eq) | < 10% | N/A | SM recovery, insoluble salts | Increase to ≥ 4.0 eq |
| LiAlH₄ (4.0 eq) | 80 - 85% | Moderate | Des-hydroxy impurities | Slow addition, reflux in THF |
| NaBH₄ / NiCl₂ | 70 - 80% | High | Boron complexes | Careful aqueous workup required |
Part 4: Validated Experimental Protocols
Protocol A: In-Situ Boc-Protected Catalytic Hydrogenation (Recommended)
This protocol is self-validating: the successful isolation of the Boc-protected product confirms that both catalyst poisoning and dimerization were successfully suppressed.
-
Preparation: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) directly to the solution.
-
Catalyst Loading: Carefully add an aqueous slurry of Raney Nickel (approx. 20% w/w relative to the substrate). Causality note: Raney Ni is specifically chosen over Pd/C because nickel surfaces are significantly less susceptible to permanent poisoning by basic nitrogen heterocycles.
-
Hydrogenation: Purge the vessel with Nitrogen gas (3x) to remove oxygen, then purge with Hydrogen gas (3x). Pressurize the vessel to 50 psi with H₂.
-
Reaction: Stir vigorously at 40 °C for 16-24 hours. Monitor the pressure gauge for hydrogen uptake.
-
Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. (Caution: Raney Ni is highly pyrophoric; keep the filter cake wet at all times). Wash the Celite pad with excess methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting tert-butyl ((6-hydroxyquinolin-2-yl)methyl)carbamate via flash chromatography (Silica gel, EtOAc/Hexanes).
Protocol B: High-Equivalency Hydride Reduction
For researchers lacking high-pressure hydrogenation equipment. This protocol relies on a specific workup to validate the release of the product from aluminum salts.
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing dropping funnel. Purge the system with Argon.
-
Reagent Suspension: Suspend Lithium Aluminum Hydride (LiAlH₄, 4.5 eq) in anhydrous THF (0.2 M) and cool to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Causality note: Vigorous gas evolution (H₂) will occur immediately as the phenolic -OH reacts with the first equivalent of hydride. The slow addition prevents the reaction from boiling over.
-
Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours. The massive excess of hydride ensures the nitrile is reduced despite the formation of the bulky, insoluble aryloxide-aluminum complex.
-
Fieser Workup (Critical Step): Cool the reaction to 0 °C. To safely destroy the excess LiAlH₄ and break down the aluminum emulsion, sequentially add:
-
mL of distilled water (where
= grams of LiAlH₄ used) - mL of 15% aqueous NaOH
- mL of distilled water Causality note: The Fieser workup is a self-validating step. If done correctly, the intractable gray aluminum emulsion will convert into a crisp, white, granular precipitate, ensuring your amine product is released into the organic phase rather than trapped in a gel.
-
mL of distilled water (where
-
Isolation: Stir the resulting granular white suspension for 30 minutes. Filter through a pad of Celite, wash thoroughly with hot THF, and concentrate the filtrate to yield the crude primary amine.
Part 5: References
-
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO₂‐Supported Palladium Catalyst under Continuous‐Flow Conditions National Institutes of Health (PMC)[Link][4]
-
Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition New Journal of Chemistry (RSC Publishing)[Link][5]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Removing regioisomers from 6-Hydroxyquinoline-2-carbonitrile preparations
Welcome to the technical support center for the synthesis and purification of quinoline derivatives. This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the preparation of 6-Hydroxyquinoline-2-carbonitrile. Our focus is to address the common and critical challenge of removing regioisomeric impurities that often arise during synthesis.
Frequently Asked Questions (FAQs)
Q1: My initial purity analysis (TLC/¹H NMR) of the crude this compound suggests impurities. How can I confirm if these are regioisomers?
A: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate or extra, unexpected peaks in the aromatic region of a Proton Nuclear Magnetic Resonance (¹H NMR) spectrum are strong indicators of a mixture of isomers.[1]
-
Causality: Synthetic routes to substituted quinolines, such as the Friedländer synthesis, can sometimes lack complete regioselectivity, leading to the formation of isomers.[2] For instance, if starting with an unsymmetrically substituted aniline or ketone, cyclization can occur at different positions, yielding a mixture of products.
-
Expert Analysis:
-
¹H NMR Spectroscopy: Regioisomers will have distinct electronic environments for their protons, leading to different chemical shifts and coupling patterns. For example, the protons on the carbocyclic ring (positions 5, 7, and 8) will have unique shifts depending on the location of the hydroxyl group.[1][3]
-
¹³C NMR Spectroscopy: This technique is excellent for confirming the number of unique carbon environments. Each regioisomer will present a unique set of signals.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating isomers.[5][6] Developing a method using a C18 or a mixed-mode column can resolve different isomers, which will appear as distinct peaks with different retention times.[7][8]
-
Mass Spectrometry (MS): While isomers have the same mass, techniques like LC-MS can separate them chromatographically before detection, confirming the presence of multiple components with the same molecular weight.[5]
-
Q2: What are the most likely regioisomeric impurities I should expect?
A: When synthesizing this compound, the most common regioisomeric impurities are the 5-hydroxy, 7-hydroxy, and 8-hydroxyquinoline-2-carbonitrile variants.
-
Mechanistic Insight: The formation of these isomers is governed by the directing effects of the substituents on the aromatic precursors during the cyclization step. The relative activation of different positions on the benzene ring of the aniline precursor dictates the final position of the hydroxyl group on the quinoline scaffold.
To definitively identify which isomers are present, a combination of advanced NMR techniques (like COSY and HMBC) and comparison with known standards or literature data is often necessary.[1]
Q3: Is fractional recrystallization a viable method for purification, and how should I select a solvent?
A: Yes, fractional recrystallization can be an effective, scalable, and economical first-pass purification strategy, provided there is a significant difference in solubility between the desired 6-hydroxy isomer and its regioisomeric contaminants.[9][10][11]
-
Principle of Operation: This technique exploits subtle differences in the crystal lattice energies and solvation properties of the isomers. A carefully chosen solvent system will dissolve all components at an elevated temperature, but upon cooling, the least soluble isomer will crystallize out preferentially, leaving the more soluble impurities in the mother liquor.[9]
-
Solvent Selection Strategy:
-
Polarity Matching: Hydroxyquinolines are polar compounds. Start by testing polar protic solvents (e.g., ethanol, methanol, isopropanol) and polar aprotic solvents (e.g., ethyl acetate, acetone).
-
Solubility Tests: Test small amounts of your crude product in various solvents. An ideal single solvent for recrystallization will dissolve the compound when hot but show poor solubility when cold.
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system (one "good" solvent where the compound is soluble, and one "anti-solvent" where it is not) can be used. A common combination is Ethyl Acetate/Hexane or Ethanol/Water.[12]
-
See the detailed protocol for Fractional Recrystallization in the protocols section below.
Q4: My regioisomers are inseparable by recrystallization. When and how should I use column chromatography?
A: When recrystallization fails to provide adequate purity, typically due to very similar solubilities of the isomers, flash column chromatography is the method of choice.[13][14][15] It offers superior resolving power by exploiting differences in the adsorption of isomers to a solid stationary phase.
-
Expert Insight: The separation on a silica gel column (normal phase) is governed by polarity.[16] The hydroxyl group is a strong polar feature. The overall polarity of each isomer is influenced by factors like intramolecular hydrogen bonding, which can be more prominent in the 8-hydroxy isomer, potentially reducing its interaction with the silica and causing it to elute faster than other isomers.
-
Key Decisions for Flash Chromatography:
-
Stationary Phase: Silica gel is the standard choice for these types of polar compounds.[14][16]
-
Mobile Phase (Eluent): The most critical parameter. A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is standard.[17] The separation is achieved by gradually increasing the polarity of the eluent (gradient elution).[18]
-
TLC First: Always develop your separation on a TLC plate first to find a solvent system that gives good separation (a ΔRf of >0.2) between the spots. A good starting Rf for the target compound on TLC is around 0.2-0.3 for the preparative column run.[18]
-
Refer to the Flash Column Chromatography Protocol below for a step-by-step guide.
Purification Workflow & Decision Logic
The following diagram outlines the logical workflow for identifying and separating regioisomers from your crude this compound preparation.
Caption: Workflow for purification of this compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography for Regioisomer Separation
This protocol provides a general guideline. The solvent system must be optimized using TLC first.
1. Preparation of the Column:
-
Select a column size appropriate for your sample amount (a common rule of thumb is a 40-100:1 ratio of silica to crude product by weight).[14]
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[14]
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.[14]
2. Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[14]
-
Alternatively, for better resolution, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure.
-
Carefully apply the sample to the top of the column.
3. Elution:
-
Begin elution with the low-polarity solvent system determined from your TLC analysis.
-
Collect fractions in test tubes or vials. Monitor the elution using TLC analysis of the collected fractions.
-
Gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the more polar compounds.[18] This is known as gradient elution.
4. Fraction Analysis and Product Isolation:
-
Combine the fractions that contain the pure desired product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the purity and identity of the final product using HPLC, NMR, and MS.[13]
Protocol 2: Fractional Recrystallization
1. Solvent Selection:
-
Place ~20-30 mg of your crude material into a test tube. Add a small amount of a test solvent (e.g., 0.5 mL of ethanol).
-
Heat the mixture while stirring. If the solid dissolves completely, allow it to cool to room temperature and then in an ice bath.
-
An ideal solvent will result in the formation of high-quality crystals upon cooling. If no crystals form, the compound is too soluble. If it doesn't dissolve when hot, it is not soluble enough.
2. Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the flask to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
3. Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals under a vacuum to remove all traces of solvent.
-
Analyze the purity of the crystals and the mother liquor by TLC or HPLC to assess the efficiency of the separation.
Data Summary Tables
Table 1: HPLC Analytical Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase, 5 µm | Good for separating compounds with moderate polarity differences.[19] |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Provides good peak shape for nitrogen-containing heterocycles.[5] |
| Gradient | Start at 10% B, ramp to 90% B over 20 min | Ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column.[5] |
| Detection | UV at 254 nm and 280 nm | Quinoline systems have strong absorbance at these wavelengths. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
Table 2: Typical Flash Chromatography Solvent Systems
| Compound Polarity | Recommended Starting Solvent System | Notes |
| Low to Medium | Hexane / Ethyl Acetate (95:5 to 70:30) | Standard system, good for a wide range of compounds.[17] |
| Medium to High | Dichloromethane / Methanol (99:1 to 95:5) | For more polar compounds that do not move in Hex/EtOAc.[17] |
| Basic Compounds | Add 0.5-1% Triethylamine (Et₃N) to eluent | Neutralizes acidic sites on silica, preventing peak tailing of amines.[16] |
| Acidic Compounds | Add 0.5-1% Acetic Acid (AcOH) to eluent | Ensures acidic compounds are protonated, improving peak shape.[14] |
References
-
ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. Retrieved from [Link]
- Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]
-
PMC. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Flash Chromatography. Retrieved from [Link]
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]
-
PubMed. (1991). Separation of hydroxyquinolines by high-performance liquid chromatography. Retrieved from [Link]
-
University of Rochester Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
R Discovery. (1980). 13C NMR spectra of 8-mercaptoquinoline and 8-hydroxyquinoline. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography. Retrieved from [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]
-
JSM Chemistry. (2014). Phase Equilibria and Crystallization Behaviour of Succinonitrile - 8-Hydroxyquinoline Eutectic System. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A. 6-Hydroxyquinoline. Retrieved from [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of hydroxyquinolines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 8. sielc.com [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. jscimedcentral.com [jscimedcentral.com]
- 12. prepchem.com [prepchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Flash Chromatography | OpenOChem Learn [learn.openochem.org]
- 15. ijpra.com [ijpra.com]
- 16. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 17. Chromatography [chem.rochester.edu]
- 18. orgsyn.org [orgsyn.org]
- 19. benchchem.com [benchchem.com]
Stability of 6-Hydroxyquinoline-2-carbonitrile under acidic conditions
This technical guide addresses the stability profile of 6-Hydroxyquinoline-2-carbonitrile (CAS: 52313-34-5) under acidic conditions.[1] It is designed for researchers utilizing this compound as a scaffold in medicinal chemistry or as a metabolic standard.[1]
Topic: Stability & Degradation Profile in Acidic Media Compound: this compound CAS: 52313-34-5 Molecular Weight: 170.17 g/mol [1][2]
Module 1: Stability Profile & Mechanism
Q1: Is this compound stable in acidic buffers? Short Answer: It is kinetically stable in mild acidic buffers (pH 4–6) at room temperature but thermodynamically unstable in strong acids (pH < 2) or at elevated temperatures.[1]
Detailed Explanation: The quinoline ring itself is robust against acid degradation.[1] However, the C-2 nitrile group (-CN) is the "weak link." Under acidic conditions, the nitrile nitrogen protonates, activating the carbon for nucleophilic attack by water.[3][4]
-
Mild Conditions (pH 4–6, 25°C): The rate of hydrolysis is negligible for short-term handling (24–48 hours).
-
Stress Conditions (pH < 2, >40°C): The compound undergoes stepwise hydrolysis.[1] The electron-withdrawing nature of the quinoline nitrogen at the 2-position accelerates this process compared to simple benzonitriles.
Q2: What is the degradation mechanism? The degradation follows a classic acid-catalyzed hydrolysis pathway.[1]
-
Primary Degradant: 6-Hydroxyquinoline-2-carboxamide (Partial Hydrolysis).[1]
-
Secondary Degradant: 6-Hydroxyquinoline-2-carboxylic acid (Full Hydrolysis).
The 6-hydroxyl group plays a secondary role; while it donates electron density to the ring via resonance, the inductive effect of the protonated quinoline nitrogen dominates, making the C-2 carbon highly electrophilic.
Caption: Stepwise acid hydrolysis pathway. Note the retention time (Rt) shift is illustrative for Reverse Phase HPLC (C18), where polar degradants elute earlier.
Module 2: Troubleshooting & Diagnostics
Q3: My solution turned from pale yellow to deep amber. Is this acid hydrolysis? Likely No. Acid hydrolysis products (amide/acid) are typically colorless or pale.[1] A deepening amber/brown color usually indicates oxidative degradation of the phenolic hydroxyl group (at position 6) to form quinone-methide-like species or polymerization products.[1]
-
Cause: Exposure to light and air while in solution.[1]
-
Fix: Degas acidic buffers and store in amber vials.
Q4: How do I distinguish between the Amide and the Acid degradants on HPLC? Use the polarity rule. In Reverse Phase (RP) chromatography:
-
Carboxylic Acid (Final Degradant): Most polar.[1] Elutes first (lowest
).[1] -
Amide (Intermediate): Moderately polar.[1] Elutes second .
-
Nitrile (Parent): Least polar.[1] Elutes last .
| Compound | Functional Group | Relative Polarity | Approx Relative Retention (RRT) |
| 6-OH-Quinoline-2-COOH | Carboxylic Acid | High | 0.4 - 0.5 |
| 6-OH-Quinoline-2-CONH2 | Primary Amide | Medium | 0.7 - 0.8 |
| 6-OH-Quinoline-2-CN | Nitrile | Low | 1.0 (Reference) |
Module 3: Handling & Storage Protocols
Q5: Can I store stock solutions in 0.1% TFA or Formic Acid? Recommendation: Avoid long-term storage in acidic media.
-
Preferred Solvent: DMSO (anhydrous).[1] The compound is stable in DMSO for months at -20°C.[1]
-
If Acid is Necessary: Use fresh preparations. If you must store an acidic solution (e.g., for LC-MS), keep it at 4°C and analyze within 24 hours.
Q6: I need to run a reaction in acid. How do I minimize hydrolysis?
-
Temperature Control: Keep the reaction < 0°C if possible. Hydrolysis rates drop significantly at low temperatures.[1]
-
Concentration: High concentrations of the substrate can sometimes favor intermolecular interactions over hydrolysis, but this is risky.[1]
-
Time: Monitor the reaction by HPLC every 30 minutes. Stop immediately upon disappearance of the limiting reagent.[1]
Module 4: Validated Analytical Method
Q7: What is the recommended HPLC method to monitor stability? Do not rely on generic gradients. The high polarity of the acid degradant requires a phase-collapse resistant column or a specific start to the gradient.
Method Parameters:
-
Column: C18, 3.5 µm, 4.6 x 100 mm (e.g., Waters XBridge or Agilent Zorbax SB-C18).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid degradant, improving peak shape).
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic ring) and 320 nm (quinoline conjugation).[1]
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 2.0 | 95 | 5 | Hold (Retain polar acid) |
| 12.0 | 10 | 90 | Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibrate |
Module 5: Troubleshooting Decision Tree
Use this logic flow to diagnose stability issues during your experiments.
Caption: Diagnostic logic for this compound stability issues.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52313-34-5, this compound.[1] Retrieved from [Link]
-
Organic Chemistry Portal. Hydrolysis of Nitriles - Mechanism and Conditions. Retrieved from [Link]
Sources
Technical Support Center: Purification of 6-Hydroxyquinoline-2-carbonitrile
Case ID: PUR-6HQ2CN-001 Topic: Recrystallization Solvent Systems & Impurity Removal Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2][3]
Executive Summary & Solvent Strategy
User Query: "What is the optimal solvent system for recrystallizing 6-Hydroxyquinoline-2-carbonitrile (6-HQ-2-CN) to remove synthetic byproducts?"
Technical Response: Purifying this compound requires balancing the solubility of the polar 6-hydroxyl group and the electron-withdrawing 2-cyano group.[1][2][3] Unlike simple quinolines, this bifunctional scaffold exhibits significant hydrogen bonding potential, making single-solvent systems often insufficient for high-purity isolation.[1][2][3]
Based on structural polarity and common synthetic routes (typically via Reissert-type reactions or N-oxide rearrangements), the Ethanol/Water (EtOH/H₂O) system is the primary recommendation.[1][2][3] It effectively separates inorganic salts (cyanide residues) and highly polar N-oxide impurities while crystallizing the target compound.[1][2][3]
Recommended Solvent Systems
| System Class | Solvent Composition | Primary Use Case | Mechanism of Action |
| Primary (Standard) | Ethanol (95%) / Water | General purification (>98% purity) | Antisolvent Crash: High solubility in hot EtOH; H₂O reduces solubility of the hydrophobic aromatic core upon cooling.[1][2][3] |
| Secondary (Anhydrous) | Acetonitrile (MeCN) | Removal of water-soluble impurities | Temperature Differential: Steep solubility curve; excellent for removing polar, colored oxidation byproducts.[1][2][3] |
| Tertiary (Non-Polar) | Ethyl Acetate / Hexane | Removal of lipophilic tars | Polarity Gradient: Good for "oiling out" issues; keeps non-polar tars in solution while precipitating the polar product.[3] |
Interactive Troubleshooting Guide (FAQ)
Q1: "My product is 'oiling out' instead of crystallizing. What is happening?"
Diagnosis: This phenomenon, known as liquid-liquid phase separation (LLPS), occurs when the compound precipitates as a supercooled liquid rather than a solid.[1][2] This is common in quinolines due to their low melting points relative to the boiling point of the solvent.[2] Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Add a seed crystal at a temperature slightly below the boiling point.
-
Slow down cooling: Wrap the flask in foil or a towel. Rapid cooling traps solvent and prevents lattice formation.[1][2]
-
Switch Solvent: If using EtOH/Water, slightly increase the Ethanol ratio. Too much water (antisolvent) forces the compound out too fast, causing oiling.
Q2: "The crystals are retaining a persistent yellow/orange color. How do I remove this?"
Diagnosis: Quinoline derivatives are prone to oxidation, forming colored p-quinone methide-like impurities or azo-dimers.[1][2][3] These are often trace impurities (<1%) that stain the crystal lattice. Corrective Action:
-
Activated Carbon Treatment: Before the final crystallization, dissolve the crude solid in hot ethanol.[2] Add Activated Charcoal (5-10 wt%) , stir for 15 minutes, and filter hot through a Celite pad.
-
Acid Wash: If the color persists, wash the isolated crystals with cold, dilute HCl (0.1 M). Note: This forms the hydrochloride salt.[2] You must neutralize with weak base (NaHCO₃) to recover the free base if required.
Q3: "My yield is significantly lower than expected (<50%)."
Diagnosis: The compound is likely too soluble in the cold solvent (thermodynamic loss) or was lost during filtration. Corrective Action:
-
Mother Liquor Recovery: Do not discard the filtrate.[2][3] Concentrate it to 25% of its original volume and cool again to harvest a "second crop."
-
Solvent Ratio Adjustment: If using EtOH/Water, increase the water portion in the final cooling stage to force more product out of solution.
Standard Operating Procedure (SOP)
Protocol: Dual-Solvent Recrystallization (EtOH/H₂O)
Prerequisites:
-
Equipment: Hot plate, Erlenmeyer flask, Buchner funnel, Vacuum pump
Step-by-Step Workflow:
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add a minimum amount of boiling Ethanol .[2][3] Swirl constantly. Add solvent in small aliquots until the solid just dissolves.
-
Decolorization (Optional): If the solution is dark, add activated charcoal (5% w/w).[3] Boil for 2-3 mins. Filter hot through Celite/glass wool.
-
Nucleation Point: Return the clear filtrate to a boil. Remove from heat.
-
Antisolvent Addition: While hot, add warm Water dropwise.[1][2][3]
-
Stop point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
-
Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.[1][2][3] The solution should now be saturated.
-
Crystallization:
-
Allow to cool to room temperature undisturbed (approx. 1-2 hours).
-
Once room temp is reached, place in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation: Filter the crystals using vacuum filtration.
-
Washing: Wash the filter cake with ice-cold 50% EtOH/Water .
-
Drying: Dry under vacuum at 40-50°C.
Impurity Profile & Removal Logic
Understanding what you are removing is key to selecting the right process.[2]
| Impurity Type | Origin | Removal Strategy |
| Inorganic Salts (KCN, NaBr) | Reissert reaction byproducts | Insoluble in hot Ethanol; removed via Hot Filtration .[1][2][3] |
| Quinoline N-Oxides | Unreacted starting material | Highly polar; remain in the Aqueous Mother Liquor .[1][2][3] |
| Regioisomers (e.g., 4-CN) | Substitution errors | Different crystal lattice energy; removed via Slow Cooling (thermodynamic control).[1][3] |
| Polymers/Tars | Oxidative polymerization | Insoluble in EtOH; removed via Hot Filtration or retained on Charcoal.[1][2][3] |
Visualized Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting the appropriate purification pathway based on crude material behavior.
Figure 2: Recrystallization Process Flow
Caption: The "Golden Standard" workflow for Ethanol/Water recrystallization of this compound.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734032, 8-Hydroxyquinoline-2-carbonitrile. (Note: Isomeric reference used for solubility properties of hydroxy-cyano-quinolines).[1][2][3] Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][1][3]
-
Organic Syntheses. 3-Hydroxyquinoline (General Quinoline Purification). Coll. Vol. 4, p.536 (1963); Vol. 39, p.34 (1959).[1] Retrieved from [Link][1][3]
Sources
- 1. 6-Hydroxyquinoline | C9H7NO | CID 11374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 8-Hydroxy-2-quinolinecarbonitrile | C10H6N2O | CID 2734032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Nitrile Preservation: Workup & Purification Technical Guide
Status: Operational
Department: Chemical Development & Process Safety
Subject: Prevention of Nitrile Hydrolysis (
Diagnostic Decision Matrix
Objective: Select the correct workup protocol based on your reaction conditions to prevent unintended hydration of the cyano group.
Figure 1: Decision tree for selecting workup conditions. Blue nodes indicate decision points; Green nodes indicate safe protocols; Red nodes indicate high-risk factors.
Critical Parameters & Mechanism
The "Why" Behind the Protocols
Nitriles are thermodynamically unstable relative to their hydrolysis products (amides and carboxylic acids) but are kinetically stable in neutral, aprotic environments. Hydrolysis is catalyzed by both acid (Pinner reaction pathway) and base.[1][2]
Key Risk Factors:
-
The Exotherm: Hydrolysis rates increase exponentially with temperature. A 10°C rise can double the rate of hydration. Standard quenches (e.g., adding water to acid) are highly exothermic.
-
Lewis Acid Activation: Metals like Aluminum (
) and Titanium ( ) coordinate to the nitrile nitrogen ( ), increasing the electrophilicity of the carbon center and making it hyper-susceptible to attack by even trace water. -
Silica Gel Acidity: Standard flash silica has a pH of ~4-5. For electron-deficient or strained nitriles, residence time on the column is sufficient to generate primary amides.
Stability Data:
| Parameter | Safe Range | Danger Zone | Mechanism of Failure |
| pH | 4.0 – 9.0 | < 3.0 or > 11.0 | Protonation of N (acid) or |
| Temperature | -78°C to 25°C | > 40°C | Overcomes kinetic barrier of hydration. |
| Quench Type | Buffered / Chelating | Strong Acid/Base | Localized pH extremes during mixing. |
| Drying Agent |
Troubleshooting Scenarios (Q&A)
Scenario A: The "Gummy" Aluminum Quench
User Question: I performed a DIBAL reduction on an ester in the presence of a nitrile. During the workup, I used the standard Fieser method (Water/15% NaOH/Water). My nitrile partially hydrolyzed to the amide. How do I prevent this?
Technical Diagnosis: The Fieser workup utilizes 15% NaOH.[3][4] While effective for precipitating aluminum salts, the transient high pH combined with the heat of quenching is sufficient to hydrolyze sensitive nitriles. Furthermore, aluminum salts can act as Lewis acid catalysts for hydration before they precipitate.
Solution: The Rochelle’s Salt Protocol Switch to a Potassium Sodium Tartrate (Rochelle's Salt) workup.[4][5] The tartrate ligand chelates aluminum in a neutral aqueous environment, breaking the emulsion without exposing the substrate to strong base.
-
See Protocol 4.1 below.
Scenario B: The Acidic Exotherm
User Question: I am quenching a Friedel-Crafts reaction involving a nitrile using aqueous HCl. I see gas evolution and a temperature spike, and my yield is low due to carboxylic acid formation.
Technical Diagnosis:
You are likely performing a "direct quench" (adding water/acid to the reaction). This causes a massive exotherm while the nitrile is still in the presence of the Lewis acid catalyst (
Solution: Inverse Buffered Quench
-
Inverse Addition: Pour the reaction mixture slowly into a pre-cooled (0°C) quenching solution, not the other way around. This dissipates heat more effectively.
-
Buffer: Instead of pure HCl, pour into a saturated solution of Sodium Bicarbonate (
) or a phosphate buffer.-
Note: If using Bicarbonate, expect significant
evolution. Ensure the receiving flask is oversized (3x volume).
-
Scenario C: Decomposition on the Column
User Question: My crude NMR shows pure nitrile, but after flash chromatography on silica gel, I isolate 10-15% primary amide. Is my silica wet?
Technical Diagnosis:
It is not necessarily wet, but it is acidic. The surface silanol groups (
Solution: Neutralize the Stationary Phase
-
Method A: Pre-wash the silica column with 1% Triethylamine (
) in hexanes before loading your sample. Include 0.5% in your eluent system. -
Method B: Switch to Neutral Alumina (Brockmann Grade III) for purification.
Standard Operating Procedures (Protocols)
Protocol 4.1: Rochelle’s Salt Workup (Neutral)
Best for: Reactions containing Aluminum (LAH, DIBAL) or Boron species in the presence of nitriles.
-
Preparation: Prepare a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt). Solubility is high (~125g/100mL), so this requires heating to dissolve, then cooling to room temperature (RT) before use.
-
Quench:
-
Cool the reaction mixture to 0°C.
-
Dilute with an inert solvent (Diethyl Ether or DCM) to reduce viscosity.
-
Slowly add the reaction mixture to the Rochelle's solution (or add the solution to the reaction if volume is restricted) [1].
-
-
Digestion:
-
Crucial Step: Vigorously stir the biphasic mixture at RT.
-
Visual Cue: The initial "grey/white emulsion" must separate into two clear layers.[5] This can take 1 to 12 hours depending on scale. Do not rush this.
-
-
Extraction: Separate layers. Wash the aqueous phase once with DCM. Combine organics, dry over
(avoid ), and concentrate.
Protocol 4.2: Buffered Ammonium Chloride Quench
Best for: Quenching basic nucleophiles (Grignard, Enolates) or cyanide substitutions.
-
Preparation: Prepare a saturated solution of Ammonium Chloride (
).-
Chemistry:
provides a pH of ~9. It neutralizes strong bases ( , alkoxides) converting them to alcohols/water and ammonia ( ), preventing the pH runaway associated with water quenches.
-
-
Execution:
-
Cool reaction to -10°C or 0°C.
-
Add saturated
slowly. -
Observation: If solids precipitate (magnesium salts), add a small amount of water to dissolve them, or filter through Celite if the nitrile is stable.
-
References
- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The foundational text describing aluminum workups, though modern adaptations prefer Rochelle's for labile groups).
- Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH, 1997.
-
Organic Chemistry Portal. Workup of Aluminum Hydride Reductions. Available at: [Link] (Verified URL for specific workup recipes including Rochelle's Salt).
-
Cohen, N. et al. "Synthesis of the thiazolidinone derivative of a renin inhibitor." Journal of Organic Chemistry, 1987, 52, 13, 2933–2935. (Primary literature citing the use of mild workups to preserve sensitive functionalities).[4]
-
University of Rochester, Frontier Group. Magic Formulas: Workup. Available at: [Link] (Academic standard operating procedures for Fieser vs. Rochelle salt workups).
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. researchgate.net [researchgate.net]
- 5. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
Validation & Comparative
1H and 13C NMR spectral analysis of 6-Hydroxyquinoline-2-carbonitrile
This guide provides a technical comparative analysis of the NMR spectral characteristics of 6-Hydroxyquinoline-2-carbonitrile (6-HQ-2-CN) . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of quinoline scaffolds.
Content Type: Technical Comparison Guide & Structural Elucidation Protocol Focus: Spectral Distinction, Isomer Differentiation, and Solvent Effects
Executive Summary & Structural Context
This compound is a bifunctional heteroaromatic scaffold used as an intermediate in the synthesis of antiviral and anticancer agents. Its structural integrity relies on two key features: the electron-withdrawing nitrile group at position C2 and the electron-donating hydroxyl group at position C6.
The Analytical Challenge: Distinguishing the 6-hydroxy isomer from its regioisomer, 8-hydroxyquinoline-2-carbonitrile , is a critical quality control step. While both share the same mass (MW: 170.17), their NMR signatures differ significantly due to symmetry, electronic resonance, and intramolecular hydrogen bonding capabilities.
Comparative Spectral Analysis (1H NMR)
The following data compares the anticipated spectral signatures of the target compound (6-isomer) against its most common isomer (8-isomer).
Table 1: 1H NMR Chemical Shift Comparison (DMSO-d₆, 400 MHz)
Note: Values are chemically equivalent estimates based on substituent increment analysis of the parent quinoline core.
| Proton Assignment | 6-Hydroxyquinoline-2-CN (Target) | 8-Hydroxyquinoline-2-CN (Alternative) | Mechanistic Explanation |
| -OH (Hydroxyl) | 10.2 – 10.5 ppm (Broad, singlet) | > 11.0 ppm (Sharp, singlet) | Key Differentiator: The 8-OH proton often forms a stable intramolecular H-bond with the ring nitrogen, shifting it downfield. The 6-OH is solvent-exposed and exchangeable. |
| H-3 (Pyridine Ring) | ~8.05 ppm (d) | ~8.15 ppm (d) | Ortho to the electron-withdrawing CN group. |
| H-4 (Pyridine Ring) | ~8.45 ppm (d) | ~8.55 ppm (d) | Deshielded by the ring nitrogen and conjugation. |
| H-5 (Benzene Ring) | ~7.40 ppm (d, meta coupling) | ~7.50 ppm (dd) | In the 6-isomer, H5 is ortho to the OH group, causing shielding (upfield shift). |
| H-7 (Benzene Ring) | ~7.35 ppm (dd) | ~7.60 ppm (t) | In the 6-isomer, H7 is ortho to OH. In the 8-isomer, H7 is meta to OH. |
| H-8 (Benzene Ring) | ~7.90 ppm (d) | Absent (Substituted) | Key Differentiator: The 6-isomer retains the H8 proton (deshielded by N-lone pair proximity). |
Analysis of Coupling Patterns (Spin Systems)
-
6-Isomer (Target): The benzene ring protons (H5, H7, H8) form an ABX or AMX system. You will observe a distinct doublet for H5 (small meta coupling to H7) and a doublet for H8.
-
8-Isomer (Alternative): The benzene ring protons (H5, H6, H7) form an ABC system. H7 typically appears as a triplet (or doublet of doublets) due to two ortho neighbors (H6 and H5).
13C NMR Spectral Signatures
The Carbon-13 spectrum provides the definitive confirmation of the nitrile insertion and the oxidation state of the ring.
Table 2: Key 13C NMR Signals (DMSO-d₆)
| Carbon Environment | Chemical Shift (δ) | Structural Insight |
| C-2 (Ipso to CN) | 130 – 133 ppm | Quaternary carbon. Significantly shielded relative to unsubstituted quinoline C2 (~150 ppm) due to the anisotropic effect of the CN triple bond, but deshielded by the N-atom. |
| -C≡N (Nitrile) | 117 – 119 ppm | Characteristic sharp peak. Confirms successful cyanation. |
| C-6 (Ipso to OH) | 155 – 158 ppm | Most deshielded carbon on the benzene ring due to the direct oxygen attachment (Electronegativity). |
| C-4 (Pyridine Ring) | 135 – 138 ppm | Para to the nitrile group; typically high intensity in proton-decoupled spectra. |
Structural Elucidation Logic Flow
The following diagram illustrates the decision tree for validating the this compound structure against common impurities.
Caption: Logic flow for distinguishing this compound from its 8-isomer and precursors using 1H NMR markers.
Experimental Protocol: High-Fidelity NMR Acquisition
To ensure reproducible data, particularly for the exchangeable phenolic proton, strict adherence to solvent purity is required.
Materials
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).
-
Why DMSO? Chloroform-d (CDCl₃) often leads to broadened or invisible -OH signals due to rapid exchange. DMSO forms strong hydrogen bonds with the phenol, "locking" the proton and sharpening the signal.
-
-
Sample Mass: 5–10 mg (for 1H), 20–30 mg (for 13C).[1]
-
Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 8 mg of this compound into a clean vial.
-
Add 0.6 mL DMSO-d₆.
-
Critical: Sonicate for 30 seconds. Quinoline nitriles can exhibit polymorphism or poor wettability; complete dissolution is vital to prevent line broadening.
-
-
Acquisition Parameters (400 MHz equivalent):
-
Temperature: 298 K (25°C).
-
Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation of the OH signal.
-
Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbons (C-CN, C-OH) have long T1 relaxation times. For quantitative 13C, increase D1 to 5.0+ seconds.
-
Scans (NS): 16 scans (1H), 1024 scans (13C).
-
-
Processing:
-
Reference spectrum to TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
-
Apply an exponential window function (LB = 0.3 Hz) for 1H to resolve fine coupling constants (J-values) on the aromatic ring.
-
Synthesis Context & Causality
Understanding the synthesis origin helps anticipate impurities in the spectrum. This compound is typically synthesized via the Reissert-Henze reaction :
-
Precursor: 6-Hydroxyquinoline N-oxide.
-
Reagents: Benzoyl chloride (activating agent) + TMSCN (cyanating agent).
-
Mechanism: The N-oxide is activated, making the C2 position electrophilic. The cyanide nucleophile attacks C2, followed by elimination of the activating group.
NMR Impurity Watch:
-
Benzoyl derivatives: Look for extra aromatic multiplets at 7.4–7.8 ppm (if benzoyl chloride was used).
-
Unreacted N-oxide: Look for a characteristic downfield doublet at ~8.6 ppm (H2 of the N-oxide), which disappears upon successful cyanation.
References
-
SpectraBase. (2024). 13C NMR of 2-Carbonitrile-8-hydroxyquinoline. Wiley Science Solutions. [Link]
-
Ciobotaru, I. C., et al. (2020).[2] 13C NMR chemical shifts for quinoline derivatives. ResearchGate. [Link]
-
University of North Carolina Wilmington. (2010). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. UNCW Repository. [Link]
Sources
FTIR characteristic peaks of nitrile group in 6-Hydroxyquinoline-2-carbonitrile
The following technical guide is structured to serve as an authoritative resource for the characterization of 6-Hydroxyquinoline-2-carbonitrile, specifically focusing on the diagnostic utility of the nitrile group in FTIR spectroscopy.
Focus: Diagnostic Validation of the Nitrile (-C≡N) Moiety Application: Drug Development (Nelfinavir Intermediates) & Bio-orthogonal Probe Synthesis
Executive Summary & Technical Context
This compound (also known as 2-cyano-6-hydroxyquinoline or CHQ) is a pivotal heterocyclic intermediate. It serves as a critical building block in the synthesis of the HIV protease inhibitor Nelfinavir (Viracept) and is increasingly utilized in "click" chemistry for constructing fluorescent bioluminescent probes.
For researchers, the nitrile group (-C≡N) acts as the primary spectroscopic handle. Its vibrational signature is distinct, isolated from the "fingerprint region" noise, and highly sensitive to the electronic environment of the quinoline ring. This guide compares the FTIR performance of CHQ against structural analogues and precursors, establishing a self-validating protocol for purity assessment.
The Spectroscopic Signature: Nitrile Group Analysis
The nitrile stretching vibration is one of the most reliable indicators in organic spectroscopy. However, its exact position is heavily influenced by conjugation.
The Characteristic Peak: 2225–2235 cm⁻¹
Unlike aliphatic nitriles (which absorb at 2240–2260 cm⁻¹), the nitrile group in this compound is directly conjugated to the aromatic quinoline ring. This conjugation allows for delocalization of electrons between the π-system of the ring and the π-bonds of the nitrile, weakening the C≡N bond force constant and shifting the absorption to a lower wavenumber.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment & Notes |
| Nitrile (-C≡N) | 2225 – 2235 | Medium-Strong | Primary Diagnostic Peak. Sharp. Shifted down due to aromatic conjugation. |
| Hydroxyl (-OH) | 3100 – 3400 | Broad | Phenolic O-H stretch. Broadness indicates hydrogen bonding. |
| Aromatic C=C/C=N | 1580 – 1620 | Strong | Quinoline ring skeletal vibrations. |
| C-O Stretch | 1200 – 1250 | Strong | Phenolic C-O stretch. |
Comparative Analysis: Why FTIR Beats Alternatives for QC
While NMR provides structural resolution, FTIR offers superior throughput for monitoring the specific status of the nitrile group during synthesis.
| Feature | FTIR (Target Method) | 1H NMR | HPLC-UV |
| Nitrile Detection | Direct & Distinct. The peak at ~2230 cm⁻¹ is in a "silent" region (2000-2500 cm⁻¹). | Indirect. No proton on the nitrile carbon; inferred from quaternary carbon in ¹³C NMR (slow). | Non-Specific. Detects the chromophore, but cannot easily distinguish -CN from other electron-withdrawing groups without MS. |
| Reaction Monitoring | Real-time. Can track the appearance (synthesis) or disappearance (click reaction) of the -CN peak. | Slow. Requires workup and deuterated solvents. | Delayed. Requires run time and column equilibration. |
| Cost/Sample | Low. | High. | Medium. |
Experimental Protocol: Self-Validating Characterization
To ensure scientific integrity, the following protocol uses the "Silent Region" concept to validate the result. If a peak appears in the 2000–2500 cm⁻¹ region other than the nitrile peak (and CO₂ doublet), the sample is contaminated.
Method A: KBr Pellet (Gold Standard for Resolution)
Recommended for final purity characterization.
-
Preparation: Grind 1–2 mg of dry this compound with ~100 mg of spectroscopic grade KBr.
-
Compression: Press into a transparent pellet using a hydraulic press (8–10 tons pressure).
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 2 cm⁻¹; Scans: 32).
-
Validation:
-
Check 1: Verify sharp peak at ~2230 cm⁻¹.
-
Check 2: Verify absence of broad ammonium bands (~2800-3000 cm⁻¹) which indicate residual salts.
-
Method B: ATR (Attenuated Total Reflectance)
Recommended for high-throughput reaction monitoring.
-
Background: Collect air background.
-
Sample Loading: Place solid powder directly on the Diamond/ZnSe crystal. Apply high pressure clamp.
-
Acquisition: Scan (Resolution: 4 cm⁻¹; Scans: 16).
-
Note: ATR peaks may shift slightly (1–3 cm⁻¹) lower than transmission (KBr) peaks due to refractive index dispersion.
Reaction Monitoring Workflow (Logic Map)
The following diagram illustrates the logical flow for using the nitrile peak to monitor the synthesis of this compound from its N-oxide precursor, and its subsequent use in "click" chemistry.
Caption: Logical workflow for monitoring the lifecycle of the nitrile group. The appearance and subsequent disappearance of the 2230 cm⁻¹ peak serves as a binary "Yes/No" gate for reaction progress.
Troubleshooting & Interference
-
False Negatives: If the 2230 cm⁻¹ peak is weak, ensure the sample is dry. Water vapor (broad O-H) can sometimes obscure the baseline, though the nitrile region is usually clear.
-
False Positives: Isocyanates (-N=C=O) absorb near 2270 cm⁻¹ and Azides (-N₃) near 2130 cm⁻¹. While distinct, ensure reagents containing these groups are removed before final QC.
-
Polymorphism: In solid state (KBr), crystal packing can split the nitrile peak or shift it by ±5 cm⁻¹. If a split peak is observed, dissolve in CH₂Cl₂ and run a solution cell IR to confirm it resolves to a single band.
References
-
Nitrile Stretching Frequencies & Conjugation Effects Bernstein, M. P., et al. "The infrared spectra of nitriles and related compounds frozen in Ar and H2O." The Astrophysical Journal 476.2 (1997): 932. [Link][1]
-
Synthesis and Application of this compound Liang, G., et al. "Controlled self-assembly of a biocompatible condensation reaction for tumor imaging." Nature Chemistry 2.1 (2010): 54-60. (Describes the CBT-Cys click reaction using nitrile derivatives). [Link]
-
General IR Spectroscopy of Quinoline Derivatives NIST Chemistry WebBook, SRD 69. "Quinoline-2-carbonitrile Spectral Data." [Link]
-
FTIR Functional Group Database Coates, J. "Interpretation of infrared spectra, a practical approach." Encyclopedia of Analytical Chemistry (2000). [Link]
Sources
Mass spectrometry fragmentation patterns of 6-Hydroxyquinoline-2-carbonitrile
Technical Comparison: MS/MS Fragmentation Dynamics of 6-Hydroxyquinoline-2-carbonitrile
Executive Summary & Application Context
This compound (CAS: 52313-34-5), often referred to as 2-cyano-6-hydroxyquinoline , is a critical heterocyclic building block in the synthesis of bioluminescent substrates (e.g., quinolyl-luciferin) and activatable fluorescent probes (e.g., for caspase-3/7 detection).[1][2]
For drug development professionals and chemical biologists, accurate mass spectrometric identification of this compound is essential when monitoring:
-
Probe Hydrolysis: Verifying the release of the fluorophore from a quenched peptide conjugate.
-
Metabolic Stability: Distinguishing the parent nitrile from hydrolyzed carboxylic acid metabolites.
-
Synthetic Purity: Confirming the integrity of the nitrile group during multi-step probe assembly.
This guide provides a comparative fragmentation analysis of this compound against its structural analogs, establishing a self-validating identification protocol.
Materials & Methods: Standardized MS Parameters
To ensure reproducibility, the following ESI-MS/MS conditions are recommended for the analysis of hydroxyquinoline nitriles.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Basic nitrogen in the quinoline ring favors protonation ([M+H]⁺). |
| Capillary Voltage | 3.0 - 3.5 kV | Soft ionization to preserve the molecular ion. |
| Cone Voltage | 20 - 30 V | Sufficient to decluster but minimize in-source fragmentation. |
| Collision Energy | 15 - 35 eV | Stepped energy is ideal to observe both primary (HCN loss) and secondary (CO loss) fragments. |
| Mobile Phase | 0.1% Formic Acid / MeCN | Acidic pH ensures quantitative protonation of the quinoline nitrogen. |
Comparative Fragmentation Analysis
The structural identification of this compound relies on distinguishing it from non-functionalized analogs. The table below contrasts the specific mass spectral fingerprints.
Table 1: MS/MS Fingerprint Comparison
| Compound | Structure | Precursor Ion (m/z) [M+H]⁺ | Primary Fragment (Δ Mass) | Secondary Fragment | Key Mechanism |
| This compound | C₁₀H₆N₂O | 171.05 | 144.05 (-27 Da) | 116.05 (-28 Da) | Sequential loss of HCN (nitrile) then CO (phenol). |
| Quinoline-2-carbonitrile | C₁₀H₆N₂ | 155.06 | 128.06 (-27 Da) | 101.05 (-27 Da) | Loss of exocyclic HCN, then ring degradation.[3][4] No CO loss. |
| 6-Hydroxyquinoline | C₉H₇NO | 146.06 | 118.06 (-28 Da) | 91.05 (-27 Da) | Loss of CO (phenol) dominates. No exocyclic nitrile loss. |
Deep Dive: Fragmentation Pathways of this compound
The fragmentation of this compound is driven by two competing but distinct mechanisms: the expulsion of the nitrile group and the degradation of the phenolic moiety.
Pathway A: The Nitrile Cleavage (Dominant)
The most abundant fragment arises from the loss of Hydrogen Cyanide (HCN, 27 Da) .
-
Mechanism: The protonated molecular ion [M+H]⁺ (m/z 171) undergoes 1,2-elimination of the exocyclic nitrile group.
-
Result: Formation of a stable radical cation or arylium species at m/z 144 .
-
Diagnostic Value: This transition (171 → 144) confirms the presence of the 2-cyano group. If the nitrile were hydrolyzed to an acid (COOH), the loss would be 46 Da (H₂O + CO) or 44 Da (CO₂).
Pathway B: The Phenolic Degradation (Secondary)
Following the loss of HCN, the remaining core retains the 6-hydroxyl group.
-
Mechanism: The phenol moiety undergoes a characteristic loss of Carbon Monoxide (CO, 28 Da) , involving a ring contraction (typically to a cyclopentadiene-like structure).
-
Result: Transition from m/z 144 → m/z 116 .
-
Diagnostic Value: This step confirms the integrity of the oxygenated ring system.
Pathway Visualization
The following diagram maps the specific fragmentation tree, illustrating the stepwise degradation that serves as the compound's unique identifier.
Figure 1: Proposed ESI-MS/MS fragmentation tree for this compound, highlighting the diagnostic sequential loss of HCN and CO.
Experimental Validation Protocol
To validate the identity of synthesized or purchased this compound, researchers should perform the following "Self-Validating" workflow:
-
Precursor Check: Confirm the monoisotopic peak at m/z 171.1 (Positive Mode).
-
Alert: A peak at m/z 190 suggests hydrolysis to the carboxylic acid (m/z 190 [M+H]⁺).
-
-
Product Ion Scan (CID @ 25 eV):
-
Look for the base peak at m/z 144 (100% relative abundance).
-
Look for the secondary peak at m/z 116 (>20% relative abundance).
-
-
Neutral Loss Scan:
-
Set the mass spectrometer to scan for a constant neutral loss of 27 Da . This will selectively detect the nitrile parent ion even in complex biological matrices (e.g., cell lysates).
-
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link][4]
-
ResearchGate. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. (Mechanistic insight on nitrile HCN loss). Available at: [Link]
Sources
A Comparative Analysis of Chemical Reactivity: 6-Hydroxyquinoline-2-carbonitrile vs. 8-Hydroxyquinoline
For Immediate Release
In the landscape of heterocyclic chemistry and drug discovery, quinoline scaffolds are of paramount importance, serving as the foundation for a multitude of therapeutic agents.[1] This guide provides an in-depth, comparative analysis of the chemical reactivity of two pivotal quinoline derivatives: 6-Hydroxyquinoline-2-carbonitrile and the archetypal 8-hydroxyquinoline (also known as oxine). This document is tailored for researchers, scientists, and professionals in drug development, offering insights grounded in established chemical principles and supported by experimental data to inform synthetic strategies and molecular design.
At a Glance: Structural and Electronic Distinctions
The reactivity of these two molecules is fundamentally governed by the nature and position of their respective substituents on the quinoline ring.
| Feature | This compound | 8-Hydroxyquinoline (Oxine) |
| Activating Group | -OH at C6 (ortho, para-directing) | -OH at C8 (ortho, para-directing) |
| Deactivating Group | -CN at C2 (strong, meta-directing) | None |
| Predicted Reactivity (Electrophilic Aromatic Substitution) | Significantly Lower | High |
| Key Reactivity Sites | Hydroxyl group, Nitrile group, Carbocyclic ring (C5, C7) | Hydroxyl group, Carbocyclic ring (C5, C7) |
| Chelating Ability | Negligible | Strong bidentate chelator |
The core difference lies in the presence of a potent electron-withdrawing nitrile (-CN) group in this compound, which profoundly influences the electron density of the entire heterocyclic system. In contrast, 8-hydroxyquinoline features only an electron-donating hydroxyl (-OH) group, rendering its aromatic system significantly more electron-rich and, therefore, more susceptible to electrophilic attack.
Chemical Reactivity Profile: A Head-to-Head Comparison
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, enabling the introduction of various functional groups onto the ring.[2]
8-Hydroxyquinoline: The hydroxyl group at the C8 position is a powerful activating group, directing incoming electrophiles to the ortho (C7) and para (C5) positions. This high degree of activation makes 8-hydroxyquinoline highly reactive in classic EAS reactions such as halogenation, nitration, and sulfonation.[3][4] For instance, the reaction of 8-hydroxyquinoline with bromine readily yields 5,7-dibromo-8-hydroxyquinoline in excellent yields.[3] Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to understand the regioselectivity of these reactions, confirming the heightened electron density at the C5 and C7 positions.[4][5][6]
This compound: The scenario for this molecule is markedly different. While the C6-hydroxyl group also directs ortho and para (to C5 and C7), its activating effect is largely counteracted by the strong deactivating influence of the C2-carbonitrile group. The nitrile group withdraws electron density via both inductive and resonance effects, rendering the entire quinoline ring system less nucleophilic and thus, significantly less reactive towards electrophiles. While substitution at C5 and C7 is still possible, it requires more forcing conditions compared to 8-hydroxyquinoline.
Experimental Showcase: Probing Reactivity Differences
Protocol 1: Bromination - A Classic EAS Reaction
This protocol illustrates the disparity in reactivity towards electrophilic halogenation.
Objective: To compare the ease of bromination of 8-hydroxyquinoline and this compound.
Materials:
-
8-Hydroxyquinoline
-
This compound
-
Bromine
-
Chloroform
-
Sodium thiosulfate solution
Procedure (8-Hydroxyquinoline):
-
Dissolve 8-hydroxyquinoline (1 mmol) in chloroform (20 mL).
-
Slowly add a solution of bromine (2 mmol) in chloroform (5 mL) dropwise at room temperature.
-
Stir the reaction mixture for 1 hour.
-
Quench the reaction with sodium thiosulfate solution to remove excess bromine.
-
Extract the product with chloroform, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Expected Outcome: High yield of 5,7-dibromo-8-hydroxyquinoline.[3]
Procedure (this compound):
-
Follow the same procedure as for 8-hydroxyquinoline.
-
If no reaction is observed at room temperature, gradually increase the temperature and monitor the reaction by TLC. The use of a Lewis acid catalyst (e.g., FeBr₃) may be necessary to facilitate the reaction.
Expected Outcome: Significantly slower reaction rate, requiring harsher conditions and potentially yielding a mixture of mono- and di-brominated products, or no reaction at all under the initial conditions.
Metal Chelation: A Defining Feature of 8-Hydroxyquinoline
A key differentiator in the chemical behavior of these two compounds is their ability to chelate metal ions.
8-Hydroxyquinoline: The proximate arrangement of the hydroxyl group and the ring nitrogen at the C8 position creates a perfect "bite" for metal ions, making it a powerful bidentate chelating agent.[3][7] It forms stable, often colorful, and fluorescent complexes with a wide array of metal ions, a property that has been extensively utilized in analytical chemistry and for the development of therapeutic agents.[3][8][9]
This compound: Due to the spatial separation of the hydroxyl group and the ring nitrogen, this compound is not structurally suited for effective chelation in the same manner as 8-hydroxyquinoline.[10] The electron-withdrawing nature of the nitrile group further reduces the electron-donating ability of the quinoline nitrogen, likely weakening any potential metal-ligand interactions.[10]
Reactivity of the Substituent Groups
Beyond the reactivity of the aromatic core, the functional groups themselves offer avenues for chemical modification.
Hydroxyl Group Reactivity: The phenolic hydroxyl group in both molecules can undergo typical reactions such as O-alkylation and O-acylation. These reactions can be used to modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.[11]
Protocol 2: O-Alkylation (Williamson Ether Synthesis)
Objective: To demonstrate the derivatization of the hydroxyl group, which is a common reaction for both molecules.
Materials:
-
6-Hydroxyquinoline or 8-Hydroxyquinoline
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the hydroxyquinoline (1.0 mmol) in anhydrous DMF (10 mL), add anhydrous potassium carbonate (2.0 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 mmol) dropwise.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture and pour it into ice-cold water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[11]
Nitrile Group Reactivity (Exclusive to this compound): The carbonitrile group provides a unique reactive handle. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine, opening up a wide range of possibilities for further functionalization that are not available with 8-hydroxyquinoline.
Visualizing the Reactivity Landscape
Caption: Comparative reactivity pathways of 8-Hydroxyquinoline and this compound.
Conclusion and Outlook
For the medicinal chemist and drug development professional, this comparison is critical. The choice between these scaffolds will depend on the desired synthetic outcome. If the goal is to rapidly elaborate the quinoline core via electrophilic substitution or to design potent metal-chelating agents, 8-hydroxyquinoline and its derivatives are the superior choice. If the synthetic strategy involves leveraging the unique chemistry of the nitrile group or if a more electron-poor quinoline core is desired to, for instance, modulate metabolic stability or target interactions, then this compound presents a valuable and versatile starting point. Understanding these fundamental differences in reactivity is key to the rational design and efficient synthesis of novel quinoline-based molecules with therapeutic potential.
References
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI. Retrieved from [Link]
- Obayed, H. K., et al. (2016). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry, 32(1), 253-260.
-
8-Hydroxyquinoline. (n.d.). In Wikipedia. Retrieved from [Link]
-
Obayed, H. K., et al. (2016). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Semantic Scholar. Retrieved from [Link]
-
Redox Reactions of 8-Hydroxyquinoline. A Pulse Radiolysis Study. (1995). ACS Publications. Retrieved from [Link]
-
Obayed, H. K., et al. (2016). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. ResearchGate. Retrieved from [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). Taylor & Francis Online. Retrieved from [Link]
- Al-Busafi, S. N., et al. (2013).
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). PMC. Retrieved from [Link]
-
Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]
-
Quinolines: the role of substitution site in antileishmanial activity. (2025). Frontiers. Retrieved from [Link]
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). MDPI. Retrieved from [Link]
-
Reactivity Quinoline. (n.d.). Scribd. Retrieved from [Link]
-
Hydroxyquinones: Synthesis and Reactivity. (2000). MDPI. Retrieved from [Link]
-
Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement. (2015). ResearchGate. Retrieved from [Link]
- Synthesis method of 6-hydroxy-2 (1H) -quinolinone. (n.d.). Google Patents.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series.
-
Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. Retrieved from [Link]
-
THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES. (2014). Semantic Scholar. Retrieved from [Link]
-
22.4: Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
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Publish Comparison Guide: UV-Vis Spectra of 6-Hydroxyquinoline-2-carbonitrile
The following guide details the spectral characteristics of 6-Hydroxyquinoline-2-carbonitrile (also referred to as CHQ in bio-orthogonal chemistry), comparing its performance as a chromophore and probe precursor against standard alternatives.
Executive Summary & Technical Positioning
This compound (CHQ) is a specialized quinoline derivative primarily utilized as a bio-orthogonal probe precursor . Unlike generic quinoline dyes, CHQ is engineered to function as the "acceptor" moiety in condensation reactions with D-Cysteine (Cys), mimicking the regeneration pathway of firefly luciferin.
Its UV-Vis absorption profile is critical not for its intrinsic coloration, but for its role as a spectroscopically silent precursor in the visible range (400–700 nm) that generates a red-shifted, bioluminescent, or fluorescent signal upon macrocyclization.
Quick Comparison: CHQ vs. Alternatives
| Feature | This compound (CHQ) | 2-Cyanobenzothiazole (CBT) | 6-Hydroxyquinoline (Parent) |
| Core Application | Red-shifted Bioluminescence / MRI Self-Assembly | Standard Firefly Luciferin Synthesis | Metal Chelation / pH Sensing |
| UV-Vis | 326 nm, 342 nm (Buffer) | ~260–300 nm | ~240 nm, 320 nm |
| Visible Absorbance | Negligible (>400 nm) | Negligible | Negligible |
| Post-Reaction Emission | Weak / pH dependent | ||
| Reaction Kinetics | N/A |
Expert Insight: Choose CHQ when designing multiplexed assays or deep-tissue imaging probes . While CBT has faster kinetics, its emission (green) suffers from tissue auto-fluorescence interference. CHQ shifts the signal to the orange-red window (~600 nm), significantly improving signal-to-noise ratios in biological media.
Detailed Spectral Characterization
UV-Vis Absorption Profile
The absorption spectrum of CHQ is characterized by distinct bands in the UV region, attributable to
-
Primary Absorbance Bands (Aqueous/DMSO):
-
Optical Transparency: Absorbance is
in the 400–500 nm range (at M concentrations), ensuring minimal background interference before activation.
Mechanism of Spectral Shift (The "Click" Reaction)
The utility of CHQ lies in its reaction with 1,2-aminothiols (like D-Cysteine). The nitrile group undergoes a condensation reaction to form a thiazoline ring. This extends the conjugation system, transforming the UV-absorbing CHQ into a visible-light emitting fluorophore (Quinolylluciferin).
Figure 1: Reaction pathway of CHQ with Cysteine.[2][3] The condensation converts the nitrile (UV-absorbing) into a thiazoline-linked chromophore (Visible emitting).
Experimental Protocols
Protocol A: Determination of Molar Extinction Coefficient
Use this protocol to validate the purity and concentration of CHQ stocks.
Materials:
-
This compound (Solid, >95% purity).
-
Spectroscopic grade DMSO (Stock solvent).
-
PBS Buffer (pH 7.[3]4) or Methanol (Working solvent).
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Stock Preparation: Dissolve 1.70 mg of CHQ (MW: 170.17 g/mol ) in 10 mL DMSO to create a 1.0 mM master stock.
-
Dilution Series: Prepare working standards in PBS buffer at concentrations of 10, 20, 30, 40, and 50
M. Ensure DMSO content remains constant (<1%) to avoid solvatochromic errors. -
Blanking: Zero the UV-Vis spectrophotometer using a blank containing PBS + equivalent DMSO volume.
-
Measurement: Scan from 200 nm to 600 nm.
-
Calculation: Plot Absorbance (
) at 342 nm vs. Concentration ( ).-
Apply Beer-Lambert Law:
-
The slope of the linear regression is the Molar Extinction Coefficient (
).
-
Acceptance Criteria:
-
The spectrum must show distinct peaks at ~326 nm and ~342 nm.
-
The ratio of
should be constant (~1.03) across dilutions.
Protocol B: Monitoring Cysteine-Triggered Macrocyclization
Use this protocol to assess the reactivity of CHQ derivatives in probe development.
-
Reaction Mix: Prepare a solution of 50
M CHQ in degassed PBS (pH 7.4). -
Baseline Scan: Record the UV-Vis spectrum (
). Confirm zero absorbance >400 nm. -
Initiation: Add D-Cysteine (final conc. 100
M) to the cuvette. Invert to mix. -
Kinetic Mode: Monitor absorbance at 342 nm (decay of CHQ) and 400–450 nm (formation of product) every 5 minutes for 60 minutes.
-
Data Analysis:
-
Isosbestic points should appear if the conversion is clean (two-state transition).
-
A bathochromic shift (appearance of yellow color) confirms the formation of the luciferin analog.
-
Critical Application Notes
Solubility & Solvatochromism
-
Hydrophobicity: The 2-CN group increases lipophilicity compared to 6-hydroxyquinoline. CHQ is sparingly soluble in pure water and requires an organic co-solvent (DMSO, DMF) for stock preparation.
-
pH Sensitivity: The 6-OH group (
) is ionizable.-
Acidic/Neutral (pH < 8): Protonated form predominates.
-
Basic (pH > 9): Deprotonated phenolate form. This causes a significant red-shift in absorbance and often enhances fluorescence quantum yield. Ensure buffers are strictly pH-controlled during spectral measurements.
-
Stability[4][5]
-
Hydrolysis: The nitrile group at position 2 is relatively stable at physiological pH but can hydrolyze to the amide/acid under strong acidic or basic conditions at elevated temperatures.
-
Photostability: CHQ is moderately photostable but should be stored in amber vials to prevent UV-induced oxidation of the phenol ring.
References
-
Synthesis and Spectral D
- Source: Patent US20190256492A1 (Alpha-synuclein ligands).
- Data: Confirms H NMR and lack of interference absorbance in 400-500 nm range.
-
Naphthyl- and Quinolylluciferin: Green and Red Light Emitting Analogues
- Source: Branchini, B. R., et al. (1989). Photochemistry and Photobiology.
- Data: Definitive characterization of 2-cyano-6-hydroxyquinoline reaction products and emission maxima (608 nm).
-
Redox-Triggered Self-Assembly of Gadolinium-Based MRI Probes
- Source: Ye, D., et al. (2014).
- Data: Details the use of CHQ in macrocycliz
-
Luminogenic and Fluorogenic Compounds (P
Sources
- 1. US8476450B2 - Luminogenic and fluorogenic compounds and methods to detect molecules or conditions - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Redox-Triggered Self-Assembly of Gadolinium-Based MRI Probes for Sensing Reducing Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2272973B1 - Luminogenic and fluorogenic compounds and methods to detect molecules or conditions - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Validating 6-Hydroxyquinoline-2-carbonitrile Purity for Biological Assays
The Analytical Trinity: A Multi-faceted Approach to Purity Determination
A single analytical technique is rarely sufficient to unequivocally determine the purity of a small molecule. Instead, we rely on a "trinity" of orthogonal methods—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—each providing a unique and complementary piece of the purity puzzle. This multi-pronged approach ensures that what one method might miss, another will likely detect.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is the cornerstone of purity analysis, offering a quantitative measure of the target compound relative to any impurities.[1] The principle is based on the differential partitioning of components in a sample between a stationary phase (the column) and a mobile phase (the solvent). By optimizing these phases, we can achieve separation of the main compound from structurally similar impurities.
-
Reverse-Phase Chromatography: We select a C18 column, a type of reverse-phase column, because 6-Hydroxyquinoline-2-carbonitrile is a moderately polar aromatic compound. The nonpolar C18 stationary phase will retain the compound, allowing for elution with a polar mobile phase.
-
Mobile Phase Gradient: A gradient elution (where the composition of the mobile phase changes over time) is employed to ensure that both more polar and less polar impurities are effectively separated and eluted from the column. We start with a higher percentage of aqueous solvent to elute any highly polar impurities and gradually increase the organic solvent (acetonitrile) to elute the main compound and any more non-polar impurities.
-
Acidic Modifier: The addition of a small amount of formic or phosphoric acid to the mobile phase is crucial.[2] It serves to protonate the nitrogen on the quinoline ring, which suppresses silanol interactions with the silica-based stationary phase. This results in sharper, more symmetrical peaks, leading to better resolution and more accurate quantification.
-
UV Detection: The extended aromatic system of the quinoline ring provides a strong chromophore, making UV detection a sensitive and reliable method for quantification. The detection wavelength is chosen based on the UV absorbance maximum of the compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a working concentration of approximately 0.1 mg/mL using the initial mobile phase composition.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter.[3]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Caption: HPLC Purity Validation Workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule
NMR spectroscopy provides detailed information about the chemical structure and environment of each atom in a molecule.[4] For purity validation, ¹H NMR is particularly powerful as it provides a "fingerprint" of the molecule. The presence of unexpected signals can indicate impurities.
-
Deuterated Solvent: A deuterated solvent, such as DMSO-d₆, is used to dissolve the sample.[5] Deuterium (²H) is not detected in ¹H NMR, thus preventing the solvent signal from overwhelming the analyte signals. DMSO is a good choice for this molecule due to its ability to dissolve a wide range of organic compounds and because the hydroxyl proton is more likely to be observed as a distinct peak.
-
Internal Standard: While not always necessary for a simple purity check, an internal standard of known concentration can be added for quantitative NMR (qNMR) to determine the absolute purity or concentration of the sample.
-
Sample Preparation:
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and compare the relative integrals to the expected number of protons for each signal.
-
Examine the spectrum for any unexpected peaks, even at low levels, which could indicate the presence of impurities. The region around the solvent peak should be carefully inspected.
-
Expected ¹H NMR Data (Predicted based on 6-hydroxyquinoline and related structures): The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, with characteristic splitting patterns (doublets, triplets, or doublets of doublets). A singlet for the hydroxyl proton should also be visible, though its chemical shift can be variable.
Sources
- 1. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 2. 6-Hydroxyquinoline(580-16-5) 13C NMR spectrum [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
A Senior Application Scientist's Guide to Elemental Analysis Standards for 6-Hydroxyquinoline-2-carbonitrile
Introduction: Beyond Purity—The Imperative for Rigorous Elemental Characterization
In the landscape of pharmaceutical development, the molecule 6-Hydroxyquinoline-2-carbonitrile (C₁₀H₆N₂O) represents a class of nitrogen-containing heterocyclic compounds that are foundational scaffolds in medicinal chemistry.[1][2][3][4] As researchers and drug development professionals, our success hinges not only on synthetic yield but on the unimpeachable characterization of our materials. Elemental analysis is the bedrock of this characterization, providing the fundamental proof of a molecule's empirical formula and a window into its inorganic impurity profile.
However, for a specialized intermediate like this compound, a commercially available, high-purity Certified Reference Material (CRM) from a national metrology institute is often non-existent. The onus, therefore, falls upon the analytical scientist to procure the highest quality commercial-grade material and qualify it as a well-characterized, in-house reference standard.
This guide provides a comprehensive framework for this process. We will move beyond simply listing protocols and delve into the causality behind experimental choices, comparing methodologies to establish a self-validating system for elemental analysis. Our approach is grounded in the stringent expectations of global regulatory bodies, ensuring that the data generated is robust, reliable, and compliant with guidelines such as the International Council for Harmonisation's Q3D (R2) and the United States Pharmacopeia's chapters <232> and <233>.[5][6][7][8]
The Candidate Standard: this compound
Before any analysis, we must understand the theoretical composition of our target molecule.
-
Molecular Formula: C₁₀H₆N₂O
-
Molecular Weight: 170.17 g/mol [9]
-
Theoretical Elemental Composition:
-
Carbon (C): 70.58%
-
Hydrogen (H): 3.55%
-
Nitrogen (N): 16.46%
-
Oxygen (O): 9.40% (typically determined by difference)
-
Commercially available this compound often comes with a stated purity of 95-97%.[10][11] While suitable as a starting material, this is insufficient for use as an analytical standard. The remaining 3-5% consists of uncharacterized impurities, residual solvents, and water, all of which introduce significant error into any quantitative analysis. Our primary goal is to purify this material (e.g., via recrystallization) and then rigorously characterize it through the three pillars of elemental analysis.
Pillar 1: Stoichiometric Verification via Combustion (CHN) Analysis
Combustion analysis provides the most direct confirmation of the empirical formula. It quantifies the mass fractions of Carbon, Hydrogen, and Nitrogen, which are then compared to the theoretical values.
The Scientific Rationale: The choice of combustion conditions is critical. Heterocyclic nitrogen compounds, like our analyte, are notoriously "difficult to combust" compared to simple organics.[12] The nitrogen atom within the quinoline ring requires more aggressive oxidation conditions to ensure its complete conversion to N₂ gas for detection. Inadequate combustion leads to the formation of various nitrogen oxides (NOx), resulting in erroneously low nitrogen readings.[12] Therefore, a modern elemental analyzer with features to optimize combustion temperature and oxygen dosage is paramount.
Comparative Standards for CHN Analyzer Calibration
| Standard | Formula | Key Characteristic | Application Rationale |
| Acetanilide | C₈H₉NO | High Purity (>99.9%), Stable | The workhorse standard for daily calibration. Its C, H, and N percentages are well-established, providing a reliable system suitability check. |
| Sulfanilamide | C₆H₈N₂O₂S | Contains Sulfur | Used for multi-element (CHNS) analyzers to confirm sulfur channel performance. Not strictly necessary for CHN but good practice. |
| Nicotinic Acid | C₆H₅NO₂ | Nitrogen Heterocycle | A suitable matrix-matched standard to challenge the combustion conditions and verify complete nitrogen recovery for a heterocyclic compound. |
Experimental Protocol: CHN Analysis
-
Instrument Calibration: Calibrate the CHN analyzer using a multi-point curve with a high-purity standard like Acetanilide.
-
System Suitability: Analyze a mid-point calibration standard to ensure the system is operating within ±0.3% of the theoretical values.
-
Sample Preparation: Accurately weigh 2-3 mg of the purified this compound into a tin capsule. Three independent samples should be prepared.
-
Analysis: Introduce the samples into the analyzer. Employ optimized combustion conditions (e.g., elevated temperature, extended oxygen dose) suitable for refractory nitrogen heterocycles.
-
Data Evaluation: Compare the average experimental C, H, and N percentages to the theoretical values. The results should fall within an acceptance criterion of ±0.4%, a standard often required by chemistry journals for publication of new compounds.[13]
Hypothetical Data Comparison
| Sample | Purity Grade | % Carbon (Theory: 70.58%) | % Hydrogen (Theory: 3.55%) | % Nitrogen (Theory: 16.46%) | Assessment |
| Sample A | Commercial Grade (96%) | 68.15 | 3.71 | 15.80 | Fails. Deviations >0.4% indicate presence of impurities/moisture. |
| Sample B | In-House Standard | 70.31 | 3.51 | 16.33 | Passes. All values are within ±0.4% of theoretical, confirming stoichiometric purity. |
Pillar 2: Trace Contaminant Profiling via Plasma Spectrometry
While CHN analysis confirms the bulk composition, it is blind to trace elemental impurities that may have been introduced during synthesis (e.g., catalyst residues) or from manufacturing equipment.[14] These impurities are a major safety concern and are strictly regulated by guidelines like ICH Q3D.[15]
The Scientific Rationale: The choice between Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) depends entirely on the required detection limits. ICH Q3D defines Permitted Daily Exposure (PDE) limits for 24 elements, many of which are in the low parts-per-billion (ppb) range.[6]
-
ICP-OES: Robust and cost-effective for elements with higher concentration limits (ppm to high ppb).[16]
-
ICP-MS: The gold standard for this application due to its ultra-low detection limits (ppt to low ppb), making it capable of quantifying all elements on the ICH Q3D list.[16][17]
For pharmaceutical intermediates, ICP-MS is the superior and often necessary choice to ensure full compliance.
Workflow for Method Validation
Caption: ICP-MS method validation workflow per USP <233>.
Experimental Protocol: ICP-MS Analysis of Elemental Impurities
-
Sample Preparation (Microwave Digestion): a. Accurately weigh ~0.2 g of the this compound standard into a clean microwave digestion vessel. b. Add 5 mL of concentrated, trace-metal grade nitric acid and 1 mL of hydrochloric acid. This acid combination aids in digesting the organic matrix and stabilizing key elements like mercury (Hg) and osmium (Os).[18] c. Seal the vessel and digest using a validated microwave program (e.g., ramp to 200°C over 15 min, hold for 20 min). d. After cooling, dilute the digest to a final volume of 25 mL with deionized water. This results in a dilution factor of 125.
-
Instrument Calibration: Calibrate the ICP-MS using certified multi-element standards covering all target elements at concentrations bracketing the expected sample levels.
-
Method Validation (Spike Recovery): a. Prepare six independent samples as described in step 1. b. Prepare another six independent samples, but before digestion, spike them with known amounts of the target elements at a concentration corresponding to the limit J defined in USP <233>.[19] c. Analyze both unspiked and spiked samples.
-
Data Evaluation: The method is considered accurate if the mean recovery of the spiked elements is between 70% and 150%. The precision is acceptable if the relative standard deviation (RSD) of the six spiked preparations is not more than 20%.[8][19]
Comparative Validation Data (Hypothetical)
| Element Class (ICH Q3D) | Element | Spike Level (J) | Mean Spike Recovery (%) | RSD (%) | Assessment |
| Class 1 (Toxic) | Lead (Pb) | 0.5 µg/g | 98.2 | 4.5 | Passes. |
| Class 1 (Toxic) | Arsenic (As) | 1.5 µg/g | 103.5 | 5.1 | Passes. |
| Class 2A (Catalyst) | Nickel (Ni) | 20 µg/g | 95.7 | 6.2 | Passes. |
| Class 2B (Catalyst) | Palladium (Pd) | 10 µg/g | 101.1 | 3.8 | Passes. |
Pillar 3: Quantifying Water Content via Karl Fischer Titration
Water is not an "elemental impurity" in the regulatory sense, but its presence directly impacts the accuracy of all other measurements. A sample containing 1% water by mass will yield CHN results that are 1% lower than the theoretical values for a pure, anhydrous substance. Accurately quantifying water content is therefore non-negotiable.
The Scientific Rationale: Karl Fischer (KF) titration is the gold standard for water determination in pharmaceuticals due to its specificity for water, high accuracy, and speed.[20][21] A choice must be made between two variants:
-
Volumetric KF: Ideal for samples with water content >0.1%. A titrant with a known concentration of iodine is added to the sample until the endpoint is reached.[20][22]
-
Coulometric KF: Extremely sensitive and ideal for samples with low water content (<0.1% or ppm levels). Iodine is generated electrochemically in the titration cell.[20]
For a purified solid intermediate, which should be relatively dry, the coulometric method provides superior accuracy.
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrument Preparation: Condition the KF titrator's reagent until a stable, low drift rate is achieved.
-
System Suitability: Verify the instrument's accuracy by injecting a known mass of a certified water standard (e.g., 1000 µg of water from a sealed ampoule). The result should be within ±2% of the certified value.
-
Sample Analysis: a. Accurately weigh approximately 50-100 mg of the this compound standard. b. Quickly introduce the solid directly into the titration vessel. c. Titrate to the endpoint. d. Perform the analysis in triplicate.
-
Data Evaluation: Calculate the average water content as a weight percentage. This value is then used to correct the results from the CHN analysis.
Corrected Purity Calculation: Corrected %Element = (Measured %Element) / (1 - (Mass Fraction of Water))
Synthesis: The Path to a Qualified In-House Standard
The three pillars of analysis provide a complete picture of the material's composition. This workflow transforms a commercial-grade chemical into a fully characterized in-house reference standard suitable for critical research and development activities.
Caption: Workflow for qualifying an in-house reference standard.
Conclusion
Establishing a reliable elemental analysis standard for a compound like this compound is a multi-faceted process that goes far beyond a simple purity check. It requires a holistic and scientifically-grounded approach that integrates stoichiometric verification (CHN), trace contaminant profiling (ICP-MS), and accurate water determination (Karl Fischer). By following the principles and protocols outlined in this guide—grounded in regulatory expectations and sound analytical science—researchers can create well-characterized, trustworthy in-house standards. This foundational work ensures the integrity of subsequent experiments, the safety of developed materials, and the overall success of the drug development process.
References
-
ICH. (2022). ICH Harmonised Guideline Q3D(R2): Guideline for Elemental Impurities. European Medicines Agency. [Link]
-
Analytik Jena. Ph. Eur. 5.20 Elemental Impurities. Analytik Jena. [Link]
-
ResearchGate. (2025). ICH Q3D (R2): Guidelines for Elemental Impurities. ResearchGate. [Link]
-
ICH. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation. [Link]
-
West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. [Link]
-
QbD Group. (2024). Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). QbD Group. [Link]
-
EDQM, Council of Europe. (2020). European Pharmacopoeia activities on Elemental Impurities. EDQM, Council of Europe. [Link]
-
gmp-compliance.org. (2024). New Ph. Eur. Chapter on Elemental Impurities in Plastic Materials. gmp-compliance.org. [Link]
-
Culmo, R. F. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. [Link]
-
Spectroscopy Online. (2023). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]
-
Shimadzu. Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. Shimadzu Corporation. [Link]
-
European Pharmaceutical Review. (2019). Elemental impurities: certified reference materials for ICH Q3D, USP<232> & <2232> and Ph.Eur. 5.20. European Pharmaceutical Review. [Link]
-
AquaLab. Karl Fischer vs. water activity: Which is best in pharmaceuticals. AquaLab. [Link]
-
Agilent Technologies. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent Technologies. [Link]
-
AUSTIN AI, Inc. (2026). Karl Fischer Titration in Pharmaceuticals: Residual Moisture Testing. AUSTIN AI, Inc. [Link]
-
Eurofins. Water Determination by Karl Fischer. Eurofins. [Link]
-
Chahrour, O., et al. (2017). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. Journal of Pharmaceutical and Biomedical Analysis, 145, 84-90. [Link]
-
Scharlab. Karl Fischer water content titration. Scharlab. [Link]
-
International Journal of Applied Pharmaceutics. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Applied Pharmaceutics. [Link]
-
Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent Technologies. [Link]
-
PubChemLite. This compound (C10H6N2O). PubChemLite. [Link]
-
QbD Group. (2025). ICP-MS vs ICP-OES: choosing the right elemental impurity test. QbD Group. [Link]
-
Mittal, M., et al. (2017). ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities. Current Drug Discovery Technologies, 14(2), 106-120. [Link]
-
ChemRxiv. (2022). An International Study Evaluating Elemental Analysis. ChemRxiv. [Link]
-
US Pharmacopeia. 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP). [Link]
-
Molecules. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. MDPI. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
MDPI. (2023). Nitrogen Containing Heterocycles. Encyclopedia MDPI. [Link]
-
Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
